RM 49
描述
属性
CAS 编号 |
113785-48-1 |
|---|---|
分子式 |
C16H20N4O6 |
分子量 |
364.35 g/mol |
IUPAC 名称 |
[(4S,6S,7S,8R)-10-hydroxy-7,13-dimethoxy-12-methyl-11-nitroso-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),9,11-trien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H20N4O6/c1-6-10(19-23)12(21)9-7(5-26-15(17)22)16(25-3)14-8(18-14)4-20(16)11(9)13(6)24-2/h7-8,14,18,21H,4-5H2,1-3H3,(H2,17,22)/t7-,8-,14-,16-/m0/s1 |
InChI 键 |
NVDDGNSLJMPYKZ-HHBNPUPASA-N |
手性 SMILES |
CC1=C(C(=C2[C@@H]([C@@]3([C@@H]4[C@@H](N4)CN3C2=C1OC)OC)COC(=O)N)O)N=O |
规范 SMILES |
CC1=C(C(=C2C(C3(C4C(N4)CN3C2=C1OC)OC)COC(=O)N)O)N=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
8-((aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3'-3,4)-pyrrolo-(1,2-a)indole RM 49 RM-49 |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Therapeutic Potential of RM 49 in Small Cell Lung Cancer: A Mechanistic Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Following a comprehensive review of publicly available scientific literature and clinical trial data, no specific therapeutic agent designated "RM 49" for the treatment of Small Cell Lung Cancer (SCLC) has been identified. The information presented herein is based on general knowledge of SCLC biology and current therapeutic strategies. This document will be updated as information on "this compound" becomes publicly available.
Introduction to Small Cell Lung Cancer (SCLC)
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth, early metastasis, and the development of resistance to chemotherapy. Despite initial sensitivity to platinum-based chemotherapy and radiation, the majority of patients relapse, leading to a poor prognosis. This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action to improve patient outcomes. The aggressive nature of SCLC is driven by a complex interplay of genetic alterations and dysregulated signaling pathways, including the PI3K/AKT/mTOR, Notch, and Hedgehog pathways.
The Emergence of Novel Therapeutic Strategies in SCLC
Recent advancements in the understanding of SCLC biology have led to the exploration of various targeted therapies and immunotherapies. Antibody-drug conjugates (ADCs), which deliver potent cytotoxic agents directly to cancer cells, have shown promise. Additionally, inhibitors of key signaling molecules and the DNA damage response (DDR) pathway are under active investigation. Immunotherapies, particularly immune checkpoint inhibitors, have also demonstrated modest efficacy in a subset of patients.
Hypothetical Mechanism of Action of this compound in SCLC
While no specific data exists for "this compound," we can postulate its potential mechanism of action based on current research trends in SCLC drug development. "this compound" could potentially be an inhibitor of a key signaling pathway, a modulator of the tumor microenvironment, or a targeted cytotoxic agent.
Potential Signaling Pathways Targeted by this compound
Several signaling pathways are known to be dysregulated in SCLC and represent attractive targets for novel therapies.
1. The PI3K/AKT/mTOR Pathway: This pathway is frequently activated in SCLC and plays a crucial role in cell proliferation, survival, and resistance to therapy.[1][2] An agent like "this compound" could potentially inhibit one of the key kinases in this pathway, leading to cell cycle arrest and apoptosis.
dot
Caption: Potential inhibition points of this compound in the PI3K/AKT/mTOR pathway.
2. The Notch Signaling Pathway: The role of Notch signaling in SCLC is complex, with evidence suggesting both tumor-suppressive and oncogenic functions.[3][4] In some contexts, activation of Notch signaling can induce cell cycle arrest and reduce cell proliferation.[2] "this compound" could potentially modulate this pathway to suppress tumor growth.
dot
Caption: Potential modulation of the Notch signaling pathway by this compound.
Preclinical and Clinical Development Landscape
As there is no information on "this compound," we cannot provide specific preclinical or clinical data. However, the general path for a novel SCLC drug involves extensive preclinical testing in cell lines and animal models to establish its mechanism of action, efficacy, and safety profile. This is followed by a phased approach in clinical trials to evaluate its safety, dosage, and effectiveness in patients.
Future Directions
The development of effective therapies for SCLC remains a significant challenge. The identification and validation of novel therapeutic targets are crucial for improving patient outcomes. Should information on "this compound" become available, a detailed analysis of its mechanism of action will be essential to understand its potential role in the treatment of SCLC. This would involve a thorough investigation of its effects on SCLC cell biology, its interaction with key signaling pathways, and its efficacy in relevant preclinical models.
References
- 1. Promises of Protein Kinase Inhibitors in Recalcitrant Small-Cell Lung Cancer: Recent Scenario and Future Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal pathways and precision therapy of small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Notch1 Signaling Pathway in Small Cell Lung Carcinoma [ijp.iranpath.org]
- 4. Role of Notch1 Signaling Pathway in Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cytotoxicity of MEK Inhibitors in Non-Small Cell Lung Cancer: A Representative Analysis
Disclaimer: Initial searches for a compound specifically designated "RM-49" did not yield public data regarding its cytotoxicity in non-small cell lung cancer (NSCLC). To fulfill the structural and content requirements of this request, this guide utilizes Trametinib , a well-characterized and clinically relevant MEK inhibitor, as a representative compound. The data, protocols, and pathways described herein are based on published literature for Trametinib and are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.
Introduction to MEK Inhibition in NSCLC
Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases, with a significant subset driven by mutations in the mitogen-activated protein kinase (MAPK) pathway.[1][2] This signaling cascade, also known as the RAS/RAF/MEK/ERK pathway, is crucial for regulating cell proliferation, differentiation, and survival.[2][3] Oncogenic mutations, particularly in KRAS and BRAF, lead to constitutive activation of this pathway, promoting uncontrolled tumor growth.[1][2]
MEK1 and MEK2 are dual-specificity kinases that act as central nodes in this pathway. Their inhibition presents a key therapeutic strategy. Trametinib (GSK1120212) is a potent, selective, and orally bioavailable allosteric inhibitor of MEK1 and MEK2.[1][4][5][6] By blocking MEK activity, Trametinib prevents the phosphorylation and activation of ERK1/2, leading to the downstream suppression of cell proliferation and induction of apoptosis in sensitive cancer cell lines.[5][7][8] This guide provides an in-depth overview of the preclinical assessment of Trametinib's cytotoxic effects on NSCLC cells.
Quantitative Cytotoxicity Data
The cytotoxic and anti-proliferative activity of Trametinib has been evaluated across a panel of NSCLC cell lines, with varying sensitivities often linked to their underlying genetic mutations. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: In Vitro IC50 Values of Trametinib in Human NSCLC Cell Lines
| Cell Line | KRAS/BRAF Mutation Status | IC50 (nM) | Assay Type | Exposure Time (h) | Reference |
| A549 | KRAS (G12S) | 296 | CellTiter 96 | 72 | [4] |
| A549 | KRAS (G12S) | 460 | Celltiter-Glo | 96 | [4] |
| H460 | KRAS (Q61H) | >100 | Colony Formation | 72 | [8] |
| CALU-6 | KRAS (Q61K) | <10 | Colony Formation | 72 | [8] |
| H2087 | BRAF (G469A), NRAS (Q61K) | <10 | Colony Formation | 72 | [8] |
| COR-L105 | BRAF (V600E) | <10 | Colony Formation | 72 | [8] |
| H358 | KRAS (G12C) | 10-100 | Colony Formation | 72 | [8] |
| H1993 | MET amplification | Sensitive | MTT Assay | - | [3] |
| EBC-1 | MET amplification | Sensitive | MTT Assay | - | [3] |
Note: Sensitivity can vary based on the specific assay and experimental conditions used. The categories "<10 nM", "10-100 nM", and ">100 nM" correspond to high, moderate, and minimal sensitivity, respectively, as defined in the cited literature.[8]
Key Experimental Protocols
Detailed and reproducible methodologies are critical for assessing the cytotoxic effects of a compound. Below are protocols for key assays used to characterize the activity of MEK inhibitors like Trametinib.
Cell Viability and Proliferation Assay (MTT/CellTiter-Glo)
This protocol outlines a method to determine the IC50 value of a compound.
-
Cell Seeding: NSCLC cells (e.g., A549, H460) are harvested during their logarithmic growth phase. Cells are counted, and viability is assessed using Trypan Blue exclusion. They are then seeded into 96-well plates at an optimized density (e.g., 3,000-8,000 cells/well) and incubated for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Compound Treatment: A stock solution of Trametinib is prepared in DMSO. A series of dilutions are made in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). The medium from the cell plates is removed, and 100 µL of the medium containing the various compound concentrations (or vehicle control, e.g., 0.1% DMSO) is added to each well.
-
Incubation: The plates are incubated for a specified period, typically 72 or 96 hours, at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT Assay: 10 µL of MTT reagent (5 mg/mL) is added to each well, and plates are incubated for 4 hours. The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals. Absorbance is read at 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: The plate is equilibrated to room temperature. 100 µL of CellTiter-Glo® reagent is added to each well. The plate is placed on an orbital shaker for 2 minutes to induce lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a luminometer.
-
-
Data Analysis: The absorbance/luminescence values are converted to percentage of viability relative to the vehicle-treated control cells. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of the compound on target protein expression and phosphorylation.
-
Cell Lysis: NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are treated with Trametinib at various concentrations (e.g., 10 nM, 250 nM) for a specified time (e.g., 0.5, 24, or 48 hours).[8] After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli buffer, denatured, and loaded onto a polyacrylamide gel. Proteins are separated by size via SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, cleaved PARP, Cyclin D1, and a loading control like β-actin).
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated or target proteins are normalized to the total protein or loading control.
Visualization of Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Caption: Experimental workflow for determining the IC50 of a compound in NSCLC cells.
References
- 1. MEK inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the MEK signaling pathway in non-small cell lung cancer (NSCLC) patients with RAS aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling RM-49: A Case of Mistaken Identity in Cancer Research
An in-depth investigation into the molecular targets of a compound initially identified as RM-49 has revealed a case of mistaken identity. The compound is RM-493, a potent and selective melanocortin 4 receptor (MC4R) agonist, which is clinically known as setmelanotide (B515575) and marketed for the treatment of rare genetic obesity disorders. Contrary to the initial query, extensive research has found no evidence of RM-493 being developed or investigated as a therapeutic agent for cancer.
Setmelanotide, also referred to by its developmental codes RM-493 and BIM-22493, is the first-in-class medication approved for chronic weight management in adult and pediatric patients aged six years and older with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.[1][2][3] Its primary mechanism of action is to restore the function of the MC4R pathway, which is crucial for regulating energy homeostasis and food intake.[4]
The Melanocortin Pathway and Obesity
The melanocortin system is a key signaling pathway in the hypothalamus that governs energy balance. The MC4R, a G-protein coupled receptor, is a central component of this system.[5][6] When activated by its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), the MC4R initiates a cascade of signals that leads to a reduction in food intake and an increase in energy expenditure. Genetic mutations that impair the function of the MC4R or other components of this pathway can lead to severe, early-onset obesity.[4]
Setmelanotide acts as an agonist at the MC4R, mimicking the action of α-MSH and thereby reactivating this critical pathway.[6] Clinical studies have demonstrated that treatment with setmelanotide can lead to significant and sustained weight loss and a reduction in hunger in patients with specific genetic defects in the MC4R pathway.[1]
RM-493 (Setmelanotide) and Cancer: A Lack of Evidence
A thorough review of scientific literature and clinical trial databases reveals no studies investigating the use of RM-493 or setmelanotide for the treatment of cancer. The molecular targets and mechanism of action of this compound are well-defined within the context of metabolic regulation and obesity.
One theoretical concern associated with long-term melanocortin receptor agonism is the potential for skin hyperpigmentation due to the activation of melanocortin 1 receptors (MC1R) on melanocytes.[7] Chronic stimulation of these cells could theoretically increase the risk of melanocytic neoplasms. However, this remains a theoretical risk and is not indicative of any therapeutic application in oncology. Regular skin examinations are recommended for patients undergoing setmelanotide treatment.[3]
It is important to note that some search results for "RM-49" and "cancer" are associated with "Local 493," a firefighters' union, and their commendable efforts in cancer prevention and support for their members.[8][9] This is an unrelated and coincidental finding.
Conclusion
Quantitative Data Summary
As there is no research on RM-493 (setmelanotide) in the context of cancer, no quantitative data on its activity in cancer cells can be provided. For informational purposes, the following table summarizes the known receptor binding and activity of setmelanotide for melanocortin receptors.
| Receptor | Species | Assay Type | Value | Units | Reference |
| MC4R | Human | EC50 | 0.27 | nM | [10] |
| MC4R | Rat | EC50 | 0.28 | nM | [10] |
| MC4R | Human | Ki | 2.1 | nM | [10] |
| MC4R | Rat | Ki | 2.7 | nM | [10] |
Experimental Protocols
Detailed experimental protocols for the investigation of RM-493 in cancer cells are not available, as no such studies have been published.
Signaling Pathway Diagrams
The following diagram illustrates the established signaling pathway of RM-493 (setmelanotide) in the context of its approved indication for genetic obesity.
References
- 1. Setmelanotide - Wikipedia [en.wikipedia.org]
- 2. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhythm Initiates Clinical Trial of RM-493 for Obesity Caused by Genetic Variant – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 5. The Melanocortin Receptor System: A Target for Multiple Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Setmelanotide | C49H68N18O9S2 | CID 11993702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. local493.org [local493.org]
- 9. 493foundation.com [493foundation.com]
- 10. medchemexpress.com [medchemexpress.com]
RM 49: A Technical Guide to its DNA Cross-linking and Alkylating Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM 49 is a derivative of the potent antitumor antibiotic Mitomycin C.[1][2] As a member of the mitomycin family, this compound functions as a bioreductive alkylating agent, exerting its cytotoxic effects through the cross-linking of DNA. This technical guide provides an in-depth overview of the core attributes of this compound, including its DNA cross-linking and alkylating properties, cytotoxic activity, and the cellular mechanisms it elicits. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Core Mechanism of Action: DNA Alkylation and Cross-linking
Upon intracellular reductive activation, this compound, like its parent compound Mitomycin C, becomes a bifunctional alkylating agent. This activation unmasks reactive sites that covalently bind to nucleophilic centers on DNA, primarily the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. The bifunctional nature of activated this compound allows it to form both intrastrand and interstrand cross-links (ICLs) in the DNA double helix.
ICLs are highly cytotoxic lesions that prevent the separation of DNA strands, thereby physically obstructing critical cellular processes such as DNA replication and transcription. This blockade of fundamental macromolecular synthesis ultimately triggers cell cycle arrest and programmed cell death (apoptosis).
Quantitative Data: Cytotoxic Activity of this compound
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human lung cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values as determined by a tetrazolium dye (MTT) assay.
Table 1: IC50 Values of this compound against Small Cell Lung Cancer (SCLC) Cell Lines [1]
| Cell Line | IC50 (µg/mL) |
| H69 | 0.01 - 0.5 |
| N857 | 0.01 - 0.5 |
| LT3 | 0.01 - 0.5 |
| Additional SCLC lines | Data within 0.01-0.5 range |
Table 2: IC50 Values of this compound against Non-Small Cell Lung Cancer (NSCLC) Cell Lines [1]
| Cell Line | IC50 (µg/mL) |
| PC-7 | 0.01 - 0.5 |
| PC-9 | 0.01 - 0.5 |
| PC-13 | 0.01 - 0.5 |
| PC-14 | 0.01 - 0.5 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is a generalized procedure for assessing the cytotoxic effects of this compound on cancer cell lines, based on the methodology used in the foundational studies of this compound.
1. Cell Plating:
- Harvest logarithmically growing cancer cells and determine cell viability using a trypan blue exclusion assay.
- Seed the cells into 96-well microtiter plates at a predetermined optimal density (typically 1,000-100,000 cells/well) in a final volume of 100 µL of complete culture medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Drug Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of the solvent used for the drug stock).
- Incubate the plates for a specified exposure time (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Assay:
- Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.
- Gently pipette up and down to ensure complete solubilization.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways
The DNA damage induced by this compound triggers a complex network of cellular responses known as the DNA Damage Response (DDR). This pathway aims to repair the damage, halt the cell cycle to allow time for repair, or initiate apoptosis if the damage is irreparable.
Caption: DNA Damage Response Pathway to this compound-induced ICLs.
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and evaluation of a mitomycin C derivative like this compound.
Caption: General workflow for synthesis and evaluation of this compound.
Logical Relationships
The relationship between the chemical properties of this compound and its biological effects can be summarized in the following logical diagram.
Caption: Logical flow from this compound structure to biological effect.
References
In Vitro Antitumor Activity of RM-49: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antitumor activity of RM-49, a derivative of the well-known chemotherapeutic agent Mitomycin C. The document synthesizes available data on its cytotoxicity, outlines the experimental protocols for its evaluation, and illustrates its presumed mechanism of action through detailed signaling pathway diagrams.
Data Presentation: In Vitro Cytotoxicity of RM-49
RM-49 has demonstrated significant cytotoxic effects against a panel of human lung cancer cell lines. The primary study by Horiuchi et al. (1988) evaluated its activity against seven small-cell lung cancer (SCLC) and four non-small-cell lung cancer (NSCLC) cell lines. While the specific IC50 values for each cell line are not publicly available in the reviewed literature, the study established a potent range of activity.
Table 1: Summary of In Vitro Antitumor Activity of RM-49
| Parameter | Value/Observation | Cell Lines | Reference |
| IC50 Range | 0.01 - 0.5 µg/mL | Small-Cell Lung Cancer (SCLC) and Non-Small-Cell Lung Cancer (NSCLC) | [1] |
| Comparative Activity | High relative antitumor activity | Compared to Mitomycin C, Cisplatin, Carboplatin, and Doxorubicin | [1] |
Note: The specific IC50 values for the individual eleven lung cancer cell lines tested in the original study were not available in the sources reviewed.
Experimental Protocols
The in vitro cytotoxicity of RM-49 was determined using a tetrazolium dye-based (MTT) assay, a standard colorimetric method for assessing cell viability.
MTT Assay for Cell Viability and IC50 Determination
This protocol provides a generalized methodology for determining the cytotoxic effects of a compound like RM-49 on adherent cancer cell lines.
1. Cell Plating:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).
-
Seed the cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of RM-49 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the RM-49 stock solution in culture medium to achieve a range of desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RM-49. Include wells with vehicle control (medium with the same concentration of the solvent) and untreated control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
3. MTT Reagent Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration of RM-49 compared to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the RM-49 concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of RM-49 that inhibits cell growth by 50%, from the dose-response curve.
Mandatory Visualization
Proposed Mechanism of Action of RM-49
As a derivative of Mitomycin C, RM-49 is presumed to share a similar mechanism of action, which involves bioreductive activation followed by DNA alkylation and cross-linking.
Caption: Proposed bioreductive activation and DNA cross-linking mechanism of RM-49.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates the key steps in determining the in vitro antitumor activity of RM-49 using the MTT assay.
Caption: Workflow for determining the IC50 of RM-49 using the MTT assay.
References
The Discovery and Development of RM-493 (Setmelanotide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RM-493, now known as setmelanotide (B515575), is a first-in-class, potent, and selective melanocortin 4 receptor (MC4R) agonist developed by Rhythm Pharmaceuticals.[1][2][3] It represents a significant advancement in the targeted treatment of rare genetic disorders of obesity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of RM-493. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a resource for the scientific community.
Introduction: The Unmet Need in Genetic Obesity
Severe obesity is a global health crisis, and for a subset of the population, the condition has a monogenic basis.[4] Mutations in the MC4R pathway, a critical signaling cascade that regulates energy homeostasis and food intake, have been identified as the most common cause of monogenic obesity.[4] Individuals with these genetic defects often experience insatiable hunger (hyperphagia) and early-onset, severe obesity.[2][5] Prior to the development of setmelanotide, there were no approved therapies that targeted the underlying cause of these conditions.
Discovery and Rationale
Setmelanotide (formerly RM-493, BIM-22493, and IRC-022493) was discovered at Ipsen and subsequently developed by Rhythm Pharmaceuticals.[6] It is a cyclic peptide designed to be a potent and selective agonist of the MC4R.[3][6] The rationale for its development was to create a therapy that could bypass defects in the MC4R pathway upstream of the receptor, thereby restoring downstream signaling to reduce hunger and promote weight loss.[2][5] Unlike earlier, first-generation MC4R agonists that were small molecules and failed due to safety concerns, particularly increases in blood pressure, setmelanotide was developed as a peptide to achieve better specificity and a more favorable safety profile.[2]
Mechanism of Action
Setmelanotide functions by binding to and activating the MC4R, which is predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus.[6] This activation mimics the effect of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), leading to a signaling cascade that reduces food intake and increases energy expenditure.[7][8]
Allosteric Modulation in the Presence of Mutations
Research suggests that setmelanotide may act as an allosteric modulator, capable of binding to and activating MC4R even in the presence of certain mutations that impair the binding of the endogenous ligand.[1][9][10] Its cyclic structure and additional interaction points are thought to stabilize the active conformation of both wild-type and some mutant MC4R variants, allowing for retained or partially restored function.[1][9]
Signaling Pathway
The binding of setmelanotide to the MC4R, a G-protein coupled receptor (GPCR), activates the Gs alpha subunit. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, leading to the ultimate physiological responses of decreased appetite and increased energy expenditure.
Quantitative Data
The following tables summarize the key quantitative data for RM-493, compiled from various preclinical and clinical studies.
Table 1: In Vitro Activity of RM-493
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Human MC4R | 0.71 - 2.1 | 0.27 - 1.5 |
| Rat MC4R | 2.7 | 0.28 |
| Human MC1R | - | 5.8 |
| Human MC3R | - | 5.3 |
| Human MC5R | - | 1600 |
| Human MC2R | - | >1000 |
| Data compiled from multiple sources.[1][3][6][10][11][12] |
Table 2: Preclinical In Vivo Efficacy of RM-493
| Animal Model | Treatment Duration | Key Findings |
| Normal Rats | - | Reduced food intake and weight gain.[1] |
| Diet-Induced Obese (DIO) Mice | Chronic | Reduced fatty liver disease and hyperinsulinemia.[1] |
| Obese Primates | 8 weeks | ~13.5% reduction in body weight, improved insulin (B600854) sensitivity.[13][14] |
| Data compiled from multiple sources.[1][13][14] |
Table 3: Clinical Efficacy of Setmelanotide in Genetic Obesity
| Patient Population | Trial Phase | Treatment Duration | Key Efficacy Endpoints |
| POMC or LEPR Deficiency | 3 | ~1 year | 80% of POMC and 45% of LEPR patients achieved ≥10% weight loss.[15][16] |
| Bardet-Biedl Syndrome (BBS) | 3 | 52 weeks | 32.3% of patients ≥12 years old achieved ≥10% weight loss.[4] |
| Obese Adults (General) | 1b | 28 days | Demonstrated weight loss.[12] |
| MC4R Variant Carriers | 1b | 28 days | Resulted in weight loss.[12] |
| Data compiled from multiple sources.[4][12][15][16] |
Table 4: Pharmacokinetic Properties of Setmelanotide in Humans
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 8 hours |
| Elimination Half-life | ~11 hours |
| Bioavailability | N/A |
| Protein Binding | 79.1% |
| Metabolism | Catabolic pathways to small peptides. |
| Excretion | ~39% excreted unchanged in urine. |
| Data compiled from multiple sources.[1][14][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of RM-493.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of RM-493 for the human MC4R.
Materials:
-
HEK293 cells transiently or stably expressing the human MC4R.
-
[125I]-(Nle4, D-Phe7)-α-MSH ([125I]NDP-α-MSH) as the radioligand.
-
RM-493 (unlabeled).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Culture and harvest HEK293-hMC4R cells. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, [125I]NDP-α-MSH (at a concentration near its Kd), and varying concentrations of unlabeled RM-493.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Add scintillation fluid to each filter and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of RM-493 that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay
Objective: To determine the functional potency (EC50) of RM-493 at the human MC4R.
Materials:
-
HEK293 cells expressing the human MC4R.
-
RM-493.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or a reporter gene assay).
Procedure:
-
Cell Seeding: Seed HEK293-hMC4R cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Replace the culture medium with stimulation buffer containing varying concentrations of RM-493.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the RM-493 concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value.
Preclinical In Vivo Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of RM-493 on body weight, food intake, and metabolic parameters in a mouse model of obesity.
Protocol:
-
Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.
-
Animal Grouping: Randomly assign the DIO mice to treatment groups (e.g., vehicle control, different doses of RM-493).
-
Drug Administration: Administer RM-493 or vehicle daily via subcutaneous injection for the duration of the study (e.g., 4-8 weeks).
-
Monitoring: Measure body weight and food intake daily or several times per week. At the end of the study, collect blood for analysis of glucose, insulin, and lipids. Tissues such as liver and adipose tissue can be collected for further analysis.
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the treatment and control groups using appropriate statistical tests (e.g., ANOVA, t-test).
Phase 3 Clinical Trial Design (Example: Bardet-Biedl Syndrome)
Objective: To evaluate the efficacy and safety of setmelanotide in patients with Bardet-Biedl Syndrome (BBS).[7][18][19][20]
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with an open-label extension.[4][7][18]
Key Aspects:
-
Participants: Patients with a confirmed diagnosis of BBS and obesity.
-
Randomization: Patients are randomized to receive either setmelanotide or placebo.
-
Treatment: Setmelanotide is administered once daily via subcutaneous injection. The dose is typically titrated up to a target dose.
-
Primary Endpoint: The primary efficacy endpoint is often the proportion of patients who achieve a clinically meaningful reduction in body weight (e.g., ≥10%) after a specified period (e.g., 52 weeks).[4][18]
-
Secondary Endpoints: These may include changes in hunger scores, BMI, and other metabolic parameters.
-
Safety Monitoring: Adverse events are monitored throughout the study.
Safety and Tolerability
Across clinical trials, setmelanotide has been generally well-tolerated.[4][13][15] The most common adverse events reported include injection site reactions, skin hyperpigmentation, nausea, and headache.[4][6][15] Importantly, unlike some earlier MC4R agonists, setmelanotide has not been associated with clinically significant increases in heart rate or blood pressure.[6][8]
Regulatory Status
Setmelanotide, marketed under the brand name Imcivree®, has received regulatory approval in several countries for the treatment of obesity due to certain rare genetic conditions. The U.S. Food and Drug Administration (FDA) first approved it in November 2020 for chronic weight management in adult and pediatric patients 6 years of age and older with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.[21] The indication was later expanded to include Bardet-Biedl syndrome.[21]
Conclusion
RM-493 (setmelanotide) represents a paradigm shift in the treatment of rare genetic disorders of obesity. Its development from a targeted discovery program to a clinically approved therapy underscores the potential of a personalized medicine approach in metabolic diseases. The data presented in this guide highlight its potent and selective mechanism of action, robust efficacy in preclinical and clinical settings, and a favorable safety profile. As research continues, the full therapeutic potential of setmelanotide in other MC4R pathway-related disorders is an area of active investigation.
References
- 1. Setmelanotide: A Novel Targeted Treatment for Monogenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of setmelanotide, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scireq.com [scireq.com]
- 6. drugs.com [drugs.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. RM-493, a Melanocortin-4 Receptor (MC4R) Agonist, Increases Resting Energy Expenditure in Obese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Setmelanotide, a Melanocortin-4 Receptor Agonist, for Obese Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rhythmpharmaceuticals.gcs-web.com [rhythmpharmaceuticals.gcs-web.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. mc4r.org.uk [mc4r.org.uk]
- 16. Efficacy and safety of setmelanotide, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials. | Read by QxMD [read.qxmd.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Biological Activity and Function of RM-49
This technical guide provides a comprehensive overview of the biological activity and function of two distinct therapeutic agents referred to in scientific literature as RM-49. The first is a mitomycin C derivative with potential as an antitumor agent. The second, more contemporary molecule, is RM-493, also known as setmelanotide (B515575), a melanocortin 4 receptor (MC4R) agonist developed for the treatment of rare genetic disorders of obesity. This document is intended for researchers, scientists, and drug development professionals.
Part 1: RM-49 (Mitomycin C Derivative)
Core Biological Activity and Function
RM-49 is a derivative of mitomycin C, a class of antitumor antibiotics isolated from Streptomyces caespitosus. The primary biological activity of this RM-49 is its in vitro cytotoxicity against various cancer cell lines, particularly small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC).[1] Its function is analogous to that of mitomycin C, acting as a potent mitotic inhibitor and alkylating agent that cross-links DNA, thereby inhibiting DNA synthesis and cell division, ultimately leading to apoptosis.[2][3][4][5]
Quantitative Data
A key study evaluated the in vitro cytotoxicity of RM-49 against a panel of human lung cancer cell lines. While the specific IC50 values were not detailed in the available abstract, the study reported that the average IC50 values of RM-49 were not statistically different from those of mitomycin C (MMC).[1] For a precise comparison, consulting the original 1988 publication in Cancer Chemotherapy and Pharmacology is recommended. The study did highlight that the relative antitumor activity of RM-49, a ratio of the predicted peak plasma concentration to the IC50, was higher than that of MMC and other common chemotherapeutic agents against SCLC cell lines.[1]
Table 1: Comparative In Vitro Antitumor Activity of RM-49
| Parameter | RM-49 | Mitomycin C (MMC) | Cisplatin (CDDP) | Carboplatin (CBDCA) | Adriamycin (ADM) |
| Average IC50 | Not statistically different from MMC[1] | - | - | - | - |
| Relative Antitumor Activity (vs. SCLC) | Higher than MMC, CDDP, CBDCA, and ADM[1] | Lower than RM-49[1] | Lower than RM-49[1] | Lower than RM-49[1] | Lower than RM-49[1] |
Experimental Protocols
The primary method for assessing the in vitro cytotoxicity of the mitomycin C derivative RM-49 was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
MTT Assay Protocol for In Vitro Cytotoxicity
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 1 x 104 to 1 x 105 cells/well) in 100 µL of complete cell culture medium.[9]
-
Compound Treatment: The cells are incubated for a period to allow for attachment, after which they are treated with various concentrations of RM-49, a vehicle control, and positive controls (e.g., mitomycin C).
-
Incubation: The plates are incubated for a duration relevant to the cell doubling time and the compound's mechanism of action (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[8][10]
-
Formazan (B1609692) Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl) is added to each well to dissolve the insoluble purple formazan crystals.[9][10]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[7][10] The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Workflows
The mechanism of action of RM-49, as a mitomycin C derivative, involves the inhibition of DNA synthesis. This is achieved through the alkylation and cross-linking of DNA strands, which prevents their separation for replication and transcription. This process is not dependent on a specific signaling pathway but rather a direct chemical interaction with DNA, leading to cell cycle arrest and apoptosis.
Caption: Workflow for determining the in vitro cytotoxicity of the mitomycin C derivative RM-49.
Part 2: RM-493 (Setmelanotide)
Core Biological Activity and Function
RM-493, also known as setmelanotide, is a potent and selective peptide agonist of the melanocortin 4 receptor (MC4R).[11][12][13] Its primary biological function is the regulation of energy homeostasis and appetite.[14] By activating the MC4R in the hypothalamus, setmelanotide mimics the action of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH), leading to increased satiety, reduced food intake, and increased energy expenditure.[11][14][15] It is indicated for the treatment of obesity due to rare genetic deficiencies in the MC4R pathway, such as pro-opiomelanocortin (POMC), proprotein subtilisin/kexin type 1 (PCSK1), and leptin receptor (LEPR) deficiencies.[11][16]
Quantitative Data
Setmelanotide has been extensively characterized in preclinical and clinical studies, providing a wealth of quantitative data on its biological activity.
Table 2: In Vitro Activity of Setmelanotide (RM-493)
| Parameter | Value | Species | Assay | Reference |
| EC50 (MC4R) | 0.27 nM | Human | cAMP Assay | [11] |
| EC50 (MC3R) | 5.3 nM | Human | cAMP Assay | [11] |
| EC50 (MC1R) | 5.8 nM | Human | cAMP Assay | [11] |
| EC50 (MC5R) | 1600 nM | Human | cAMP Assay | [11] |
| Ki (MC4R) | 0.71 nM | Human | Binding Assay | [12] |
Table 3: Preclinical and Clinical Efficacy of Setmelanotide (RM-493)
| Study Population | Duration | Key Finding | Reference |
| Obese Rhesus Macaques | 8 weeks | 13.5% average weight loss | [17] |
| Obese but otherwise healthy individuals | 72 hours | 6.4% increase in resting energy expenditure | [18][19][20] |
Experimental Protocols
The clinical investigation of setmelanotide's effect on energy expenditure involved a rigorous and well-controlled study design.
Clinical Trial Protocol for Assessing Resting Energy Expenditure (REE) (NCT01867437)
-
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.[18]
-
Participants: Obese but otherwise healthy individuals.
-
Intervention: Continuous subcutaneous infusion of RM-493 (setmelanotide) or placebo for 72 hours in each period.[18][19]
-
Methodology:
-
Screening: Participants undergo a screening visit including a physical exam, medical history, and collection of blood and urine samples.
-
Inpatient Stay: An 8-day inpatient stay is conducted for each period.
-
Diet and Exercise: Participants are placed on a calorie-controlled diet and a daily standardized exercise routine (walking on a treadmill).
-
Drug Administration: The study drug (RM-493 or placebo) is administered via a small subcutaneous infusion device.
-
REE Measurement: Resting energy expenditure is measured in a room calorimeter.
-
Other Assessments: Daily blood samples are collected, and 24-hour urine collection is performed. Appetite and weight history are also assessed.
-
-
Primary Outcome: The primary outcome is the change in resting energy expenditure.
Signaling Pathways and Workflows
Setmelanotide functions by activating the MC4R signaling pathway in the hypothalamus. This G-protein coupled receptor, when activated, initiates a cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure.
Caption: The MC4R signaling pathway activated by setmelanotide (RM-493).
Caption: Workflow of a clinical trial to assess the effect of RM-493 on resting energy expenditure.
References
- 1. In vitro antitumor activity of mitomycin C derivative (RM-49) and new anticancer antibiotics (FK973) against lung cancer cell lines determined by tetrazolium dye (MTT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. Mitomycin C in corneal refractive surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Critical Overview of the Biological Effects of Mitomycin C Application on the Cornea Following Refractive Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Setmelanotide - Wikipedia [en.wikipedia.org]
- 12. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 15. researchgate.net [researchgate.net]
- 16. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. RM-493, a melanocortin-4 receptor (MC4R) agonist, increases resting energy expenditure in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RM-493, a Melanocortin-4 Receptor (MC4R) Agonist, Increases Resting Energy Expenditure in Obese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays
Topic: In Vitro Cytotoxicity Assay Protocol Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro cytotoxicity assays are essential tools in drug discovery and toxicology for evaluating the potential of a compound to cause cell death.[1][2] These assays are used to screen for cytotoxic effects of new drug candidates, assess the toxicity of chemicals, and study the mechanisms of cell death.[1] This document provides detailed protocols for commonly used cytotoxicity assays, including the MTT and LDH assays, as well as a method for detecting apoptosis. While the prompt specified the "RM 49" cell line, no specific information was found for a cell line with this exact designation. The protocols provided herein are general and can be adapted for various adherent or suspension cell lines. For the purpose of this guide, we will refer to "a representative cell line."
Commonly used methods to measure cytotoxicity include colorimetric assays like the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[3][4] Fluorometric and luminometric assays are also employed to assess cell viability.[4]
Key Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][7] The amount of formazan produced is proportional to the number of living cells.[7][8]
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[10] The amount of LDH in the supernatant is proportional to the number of dead cells.
Apoptosis Assay (Annexin V Staining)
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. The Annexin V staining assay is a common method for detecting early-stage apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein that specifically binds to PS, and when conjugated to a fluorescent dye, it can be used to identify apoptotic cells via flow cytometry.[13] Propidium iodide (PI) is often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[3][11]
Experimental Protocols
Cell Culture
A representative cell line (e.g., MB49, a murine bladder carcinoma cell line) should be cultured in the recommended medium, such as DMEM with high glucose, supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, 1X non-essential amino acids, and 1% penicillin/streptomycin solution.[14] Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[14]
MTT Assay Protocol
Materials:
-
96-well flat-bottom plates
-
Representative cell line
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 0.01 M HCl with SDS, or acidified isopropanol)[7][15]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[15]
-
Incubate the plate overnight to allow cells to attach.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[5][15]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][15]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]
-
Read the absorbance at 570-590 nm using a microplate reader.[8]
LDH Assay Protocol
Materials:
-
96-well flat-bottom plates
-
Representative cell line
-
Complete culture medium
-
Test compound
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (e.g., 10X Triton X-100)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate as described for the MTT assay.
-
Include the following controls: no cells (medium background), untreated cells (spontaneous LDH release), and cells treated with lysis buffer (maximum LDH release).[9][16]
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.
-
After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[17]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]
-
Add 50 µL of the LDH reaction mixture to each well.[18]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Add 50 µL of stop solution to each well.[18]
-
Measure the absorbance at 490 nm.[18]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Annexin V Apoptosis Assay Protocol
Materials:
-
Flow cytometry tubes
-
Representative cell line
-
Complete culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel and treat with the test compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[11][12]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Analyze the cells by flow cytometry within one hour.[19]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format.
Table 1: Hypothetical Cytotoxicity Data for Test Compound X on a Representative Cell Line
| Test Compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V Assay) |
| 0 (Control) | 100 ± 5.2 | 2.1 ± 0.8 | 3.5 ± 1.1 |
| 1 | 95.3 ± 4.8 | 5.3 ± 1.2 | 8.2 ± 1.5 |
| 10 | 72.1 ± 6.1 | 28.9 ± 3.5 | 35.7 ± 4.2 |
| 50 | 45.8 ± 3.9 | 55.2 ± 4.1 | 62.4 ± 5.3 |
| 100 | 15.2 ± 2.5 | 82.7 ± 5.9 | 88.1 ± 6.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
References
- 1. kosheeka.com [kosheeka.com]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Murine Bladder Carcinoma Cell Line Transfected With Luciferase (MB49-Luc) | Applied Biological Materials Inc. [abmgood.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TH [thermofisher.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for RM-493 (Setmelanotide) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosing and administration of RM-493 (Setmelanotide), a potent melanocortin-4 receptor (MC4R) agonist, in various mouse models of obesity. The protocols outlined below are intended to serve as a guide and may require optimization based on specific experimental goals and mouse models.
Overview and Mechanism of Action
RM-493, also known as Setmelanotide, is a synthetic, cyclic peptide analog of the endogenous α-melanocyte-stimulating hormone (α-MSH). It is a highly selective and potent agonist for the melanocortin-4 receptor (MC4R), a key G-protein coupled receptor in the hypothalamus that regulates energy homeostasis, including appetite, satiety, and energy expenditure.[1][2] In mouse models of obesity, particularly those with genetic defects in the MC4R pathway (e.g., POMC deficiency), RM-493 has been shown to reduce food intake, decrease body weight, and improve metabolic parameters.[3][4] Its mechanism of action involves bypassing upstream defects in the leptin-melanocortin signaling pathway and directly stimulating MC4R to restore its downstream effects on energy balance.[1][5]
Signaling Pathway of RM-493 at the Melanocortin-4 Receptor
The following diagram illustrates the signaling cascade initiated by the binding of RM-493 to the MC4R.
Caption: MC4R signaling pathway activated by RM-493.
Dosing and Administration Data
The following tables summarize the dosing and administration of RM-493 in various mouse models as reported in the literature.
Table 1: Dosing of RM-493 in Different Mouse Models
| Mouse Model | Strain | Dose | Administration Route | Duration | Key Findings |
| Diet-Induced Obesity (DIO) | C57BL/6J | 1 mg/kg/day | Intraperitoneal (i.p.) | 10 days | Significant weight loss and improved hypercapnic ventilatory response. |
| Diet-Induced Obesity (DIO) | C57BL/6J | 300 nmol/kg/day | Subcutaneous (s.c.) osmotic pump | 14 days | Reduced body weight and improved glucose homeostasis.[6] |
| POMC Deficiency | Arc-Pomc knockout | Not specified | Continuous s.c. infusion | 20 weeks | Prevented the development of obesity.[3] |
| Alström Syndrome | Alms1-/- | 250 nmol/kg/day | Intraperitoneal (i.p.) | 3 days | Reduced food intake.[7] |
| Magel2-null (Prader-Willi Syndrome model) | Magel2-null | 0.04 - 1 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose-dependent reduction in food intake and increase in energy expenditure. |
Table 2: Dose-Response Effects of RM-493 in Magel2-null Mice
| Dose (mg/kg) | 3h Food Intake Reduction (%) | 22h Food Intake Reduction (%) | Energy Expenditure Increase (%) | Respiratory Exchange Ratio (RER) Decrease (%) |
| 1 | Significant | Significant | Significant | Significant |
| 0.2 | Significant | Significant | Significant | Significant |
| 0.1 | ~75% | ~7% | ~11% | ~9% |
| 0.04 | Significant | Not significant | Not significant | Not significant |
Experimental Protocols
Reconstitution and Handling of RM-493 (Setmelanotide)
RM-493 is a lyophilized peptide and requires reconstitution before use. Proper handling is crucial to maintain its stability and activity.
Materials:
-
Lyophilized RM-493 (Setmelanotide)
-
Sterile, pyrogen-free vehicle (e.g., sterile saline, sterile water for injection, or PBS)
-
Sterile syringes and needles
-
Alcohol swabs
-
Vortex mixer (optional)
Protocol:
-
Allow the vial of lyophilized RM-493 and the vehicle to equilibrate to room temperature before opening to prevent condensation.
-
Clean the rubber stoppers of both the RM-493 vial and the vehicle vial with an alcohol swab and allow them to air dry.
-
Using a sterile syringe, slowly inject the desired volume of the vehicle into the RM-493 vial. Aim the stream of the vehicle down the side of the vial to gently wet the powder.
-
Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation or degradation of the peptide. If necessary, brief vortexing at a low speed can be used.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
For long-term storage, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Administration via Intraperitoneal (IP) Injection
Materials:
-
Reconstituted RM-493 solution
-
Sterile insulin (B600854) syringes or 1 mL syringes with a 25-27 gauge needle
-
Animal scale
Protocol:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dose.
-
Draw the calculated volume of RM-493 solution into the syringe.
-
Securely restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders.
-
Turn the mouse to expose its abdomen. The injection site should be in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new needle.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Administration via Subcutaneous (s.c.) Osmotic Minipump
For continuous administration, osmotic minipumps are an effective method.
Materials:
-
Osmotic minipumps (e.g., Alzet)
-
Reconstituted RM-493 solution
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthesia and analgesics
-
70% ethanol and povidone-iodine
-
Sterile gauze
Protocol:
-
Pump Priming: Fill the osmotic minipump with the RM-493 solution according to the manufacturer's instructions. This typically involves attaching a filling tube to the pump and injecting the solution until the pump is full.
-
Anesthesia and Analgesia: Anesthetize the mouse using an approved protocol. Administer a pre-operative analgesic.
-
Surgical Preparation: Shave the fur from the dorsal mid-scapular region. Cleanse the surgical area with povidone-iodine followed by 70% ethanol.
-
Implantation:
-
Make a small incision in the skin.
-
Using blunt forceps, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the filled minipump into the pocket, with the delivery portal facing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Administer post-operative analgesia as required.
-
Monitor the mouse for recovery from anesthesia and for any signs of pain or distress.
-
Check the incision site daily for signs of infection or inflammation.
-
Experimental Workflow for a Typical RM-493 Study in Mice
The following diagram outlines a general workflow for an in vivo study investigating the effects of RM-493.
References
- 1. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 2. Metabolic Cages - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 3. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 4. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 5. efashare.b-cdn.net [efashare.b-cdn.net]
- 6. bachem.com [bachem.com]
- 7. Metabolic cage analysis [bio-protocol.org]
Application Notes and Protocols: Investigating Novel Therapeutic Agents in Small Cell Lung Cancer (SCLC) Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small cell lung cancer (SCLC) is a highly aggressive form of lung cancer with a poor prognosis.[1] Preclinical research using xenograft models is crucial for the development of new and effective therapies.[1][2] Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more representative of the clinical disease than traditional cell line-derived xenografts.[3][4] This document provides a generalized framework for the evaluation of a novel therapeutic agent, here designated as "RM 49," in SCLC xenograft models. Due to the lack of specific public data for a compound designated "this compound," this document will outline the necessary experimental protocols and data presentation formats that would be required for a thorough investigation.
Key Signaling Pathways in SCLC
Understanding the molecular landscape of SCLC is critical for identifying potential therapeutic targets. Several signaling pathways are frequently dysregulated in SCLC and represent potential targets for novel agents like "this compound." These include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and migration in SCLC.[5]
-
Hedgehog Signaling Pathway: Upregulation of this pathway is implicated in the development and proliferation of SCLC.[5][6]
-
NOTCH Signaling Pathway: The role of NOTCH signaling in SCLC is complex; its activation can lead to growth arrest, suggesting a tumor-suppressive function in some contexts.[5][7][8]
-
JAK/STAT Pathway: Constitutive phosphorylation of STAT3 is observed in SCLC and is important for its growth and spread.[9]
-
DNA Repair Pathways: Given the high mutational burden in SCLC, targeting DNA repair mechanisms, for instance through PARP inhibition, is a promising strategy.[10]
Experimental Protocols
A comprehensive preclinical evaluation of a novel agent in SCLC xenograft models involves a series of well-defined experiments.
SCLC Xenograft Model Establishment
Objective: To establish robust and reproducible SCLC xenograft models for in vivo efficacy studies.
Protocol:
-
Cell Line-Derived Xenografts (CDX):
-
Cell Culture: Culture human SCLC cell lines (e.g., NCI-H69, NCI-H82) in appropriate media and conditions.
-
Cell Implantation: Subcutaneously inject a suspension of 1 x 10^6 to 1 x 10^7 SCLC cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NSG or nude mice).
-
-
Patient-Derived Xenografts (PDX):
-
Tissue Acquisition: Obtain fresh tumor tissue from SCLC patients under appropriate ethical guidelines.
-
Tissue Implantation: Surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of immunodeficient mice.[3]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Enroll mice into study groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of "this compound" in established SCLC xenograft models.
Protocol:
-
Animal Grouping: Randomly assign tumor-bearing mice to different treatment groups (e.g., Vehicle control, "this compound" low dose, "this compound" high dose, Standard-of-care chemotherapy).
-
Drug Administration: Administer "this compound" and control treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Data Collection:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe the general health of the animals daily.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period. Collect tumors, blood, and other relevant tissues for further analysis.
Pharmacodynamic (PD) and Mechanism of Action (MOA) Studies
Objective: To assess the biological effects of "this compound" on the tumor and to elucidate its mechanism of action.
Protocol:
-
Tissue Analysis:
-
Immunohistochemistry (IHC): Analyze tumor tissues for changes in protein expression and phosphorylation status of key signaling pathway components (e.g., p-AKT, p-STAT3, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Western Blotting: Quantify protein levels in tumor lysates.
-
Gene Expression Analysis (qPCR or RNA-seq): Analyze changes in gene expression profiles in response to treatment.
-
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of "this compound" in SCLC Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 150 ± 10 | 1500 ± 150 | - | 5 ± 2 |
| "this compound" (X mg/kg) | 10 | 152 ± 11 | 750 ± 80 | 50 | 2 ± 3 |
| "this compound" (Y mg/kg) | 10 | 148 ± 9 | 400 ± 50 | 73 | -1 ± 2 |
| Standard of Care | 10 | 155 ± 12 | 500 ± 65 | 67 | -8 ± 4 |
Table 2: Pharmacodynamic Effects of "this compound" in SCLC Tumors
| Treatment Group | N | % Ki-67 Positive Cells ± SEM | Cleaved Caspase-3 (Fold Change vs. Vehicle) ± SEM | p-AKT (Fold Change vs. Vehicle) ± SEM |
| Vehicle Control | 5 | 85 ± 5 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| "this compound" (Y mg/kg) | 5 | 30 ± 7 | 4.5 ± 0.8 | 0.3 ± 0.1 |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Conclusion
The protocols and frameworks outlined in this document provide a comprehensive approach to the preclinical evaluation of novel therapeutic agents like "this compound" in SCLC xenograft models. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data that can effectively guide further drug development efforts for this challenging disease.
References
- 1. Pre-clinical models of small cell lung cancer and the validation of therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal pathways and precision therapy of small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple signaling pathways in the frontiers of lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Notch1 Signaling Pathway in Small Cell Lung Carcinoma [ijp.iranpath.org]
- 8. Role of Notch1 Signaling Pathway in Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative implication of CXCR4 in JAK2/STAT3 activation in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular and molecular biology of small cell lung cancer: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bremelanotide (RM-49)
Topic: Bremelanotide (B69708) (RM-49) Experimental Applications
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research indicates that "RM-49" is synonymous with Bremelanotide, a melanocortin receptor agonist. The vast majority of available data pertains to its use in clinical trials for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. There is no substantive evidence in the provided search results to suggest its common use in in-vitro cell culture experiments. Therefore, these application notes focus on the clinical and physiological experimental context of Bremelanotide.
Introduction
Bremelanotide (formerly RM-49) is a synthetic analog of the naturally occurring peptide hormone α-melanocyte-stimulating hormone (α-MSH). It is a melanocortin receptor agonist that non-selectively activates several receptor subtypes, with a notable effect on the melanocortin 4 receptor (MC4R).[1] It is an FDA-approved treatment for HSDD in premenopausal women.[2] Bremelanotide is administered subcutaneously via an auto-injector in the abdomen or thigh at least 45 minutes prior to anticipated sexual activity.[2]
Mechanism of Action & Signaling Pathway
Bremelanotide's mechanism of action in treating HSDD is not fully understood, but it is believed to involve the modulation of neural pathways associated with sexual desire. It acts as an agonist at melanocortin receptors in the central nervous system.[1] The MC4R, predominantly expressed in the medial preoptic area (mPOA) of the hypothalamus, is considered the most relevant target for its therapeutic effects.[1] Animal studies suggest that the activation of these receptors by bremelanotide leads to an increase in the release of dopamine (B1211576), an excitatory neurotransmitter that plays a crucial role in sexual desire.[1]
Signaling Pathway Diagram
Caption: Bremelanotide (RM-49) signaling pathway in the medial preoptic area (mPOA).
Clinical Trial Data
The efficacy and safety of Bremelanotide have been evaluated in two identical Phase 3, randomized, double-blind, placebo-controlled, multicenter clinical trials (RECONNECT studies 301 and 302).[3]
Efficacy Data Summary
| Endpoint | Study 301[3] | Study 302[3] | Integrated Studies[3] |
| Change in FSFI-D Score* | 0.30 (p < 0.001) | 0.42 (p < 0.001) | 0.35 (p < 0.001) |
| Change in FSDS-DAO Score** | -0.37 (p < 0.001) | -0.29 (p = 0.005) | -0.33 (p < 0.001) |
*FSFI-D: Female Sexual Function Index–Desire Domain **FSDS-DAO: Female Sexual Distress Scale–Desire/Arousal/Orgasm
Safety Data: Common Treatment-Emergent Adverse Events
| Adverse Event | Bremelanotide Group (%)[4] | Placebo Group (%)[2] |
| Nausea | 40.0 | 1.3 |
| Flushing | 20.3 | 0.3 |
| Headache | 11.3 | 1.9 |
Experimental Protocols: Clinical Trial Methodology
The following provides a generalized overview of the methodology used in the RECONNECT clinical trials.
Study Design Workflow
Caption: Generalized workflow for the RECONNECT Phase 3 clinical trials.
Inclusion Criteria
-
Premenopausal women diagnosed with HSDD.
Treatment Protocol
-
Participants were randomized to receive either Bremelanotide (1.75 mg) or a placebo.[3]
-
The medication was self-administered subcutaneously as needed.[3]
-
The treatment period lasted for 24 weeks.[3]
Efficacy and Safety Assessment
-
Efficacy: The co-primary efficacy endpoints were the change from baseline to the end of the study in the Female Sexual Function Index–Desire Domain (FSFI-D) score and the Female Sexual Distress Scale–Desire/Arousal/Orgasm (FSDS-DAO) item 13 score.[3]
-
Safety: Adverse events were monitored and recorded throughout the study.[3]
Conclusion
Bremelanotide (RM-49) has demonstrated statistically significant improvements in sexual desire and a reduction in related distress for premenopausal women with HSDD.[3] Its mechanism is believed to be centrally mediated through the activation of melanocortin receptors, leading to an increase in dopamine release.[1] The most common adverse effects are nausea, flushing, and headache.[3][4] Further research may elucidate more detailed aspects of its signaling pathways and explore other potential therapeutic applications.
References
- 1. The neurobiology of bremelanotide for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bremelanotide for Treatment of Female Hypoactive Sexual Desire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Safety and Efficacy of Bremelanotide for Hypoactive Sexual Desire Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Sensitivity with the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. This assay is a cornerstone in drug discovery and toxicology for evaluating the cytotoxic or cytostatic effects of compounds on cultured cells. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by metabolically active cells.[1] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is generally proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 570 and 600 nm.
This document provides a detailed protocol for conducting an MTT assay to determine the sensitivity of the RM-49 cell line to a test compound. Due to the absence of specific published data for a cell line designated as "RM-49," this protocol provides a general framework that must be optimized for your specific cell line's characteristics, such as its doubling time and metabolic rate.
Principle of the MTT Assay
The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to convert the water-soluble yellow MTT into an insoluble purple formazan. Dead cells lose this ability, so the amount of formazan produced is a measure of the viable cell population. The formazan crystals are subsequently dissolved in a solubilization solution, and the resulting color intensity is quantified by measuring the absorbance.
Experimental Protocol
This protocol is designed for use with adherent cells in a 96-well plate format, which is suitable for high-throughput screening.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| RM-49 Cells | - | Liquid Nitrogen / 37°C, 5% CO₂ Incubator |
| Complete Culture Medium | Appropriate for RM-49 cells, supplemented with Fetal Bovine Serum (FBS) and antibiotics | 4°C |
| Test Compound | Stock solution of known concentration | -20°C or as recommended |
| MTT Reagent | 5 mg/mL in sterile Phosphate Buffered Saline (PBS) | 4°C, protected from light[2][3] |
| Solubilization Solution | e.g., Dimethyl sulfoxide (B87167) (DMSO), or 0.01 M HCl in 10% SDS solution | Room Temperature |
| Phosphate Buffered Saline (PBS) | pH 7.4, sterile | Room Temperature |
| 96-well flat-bottom sterile microplates | Tissue culture treated | Room Temperature |
| Multichannel pipette | - | - |
| Microplate reader | Capable of reading absorbance at 570 nm | - |
| CO₂ Incubator | 37°C, 5% CO₂ | - |
Reagent Preparation
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex until the MTT is completely dissolved.[4]
-
Sterilize the solution by filtering it through a 0.2 µm filter.[2][4]
-
Store at 4°C, protected from light, for up to one month. For long-term storage, aliquot and store at -20°C.[2][3][4]
Test Compound Dilutions: Prepare a series of dilutions of the test compound in complete culture medium at 2x the final desired concentrations. This will account for the 1:1 dilution when added to the cells.
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay protocol.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture RM-49 cells until they are in the logarithmic growth phase.[3]
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and resuspend them in complete culture medium to the desired concentration.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.
-
Optimization is critical: The optimal seeding density depends on the cell line's growth rate and should be determined beforehand to ensure cells are in a logarithmic growth phase at the end of the experiment.
-
-
Include control wells:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest concentration of the test compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.[5]
Day 2: Drug Treatment
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the 2x concentrated test compound dilutions to the respective wells. For control wells, add 100 µL of medium with or without the vehicle.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell doubling time and the compound's mechanism of action.[6]
Day 4: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank controls.[2]
-
Incubate the plate for 2-4 hours at 37°C.[2] During this time, viable cells will convert the MTT into formazan crystals, which will appear as a purple precipitate.
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[4]
Absorbance Measurement
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of the test compound.
Data Calculation
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Corrected Absorbance = Absorbance of sample - Average Absorbance of blank
-
-
Percentage of Cell Viability: Calculate the percentage of cell viability relative to the untreated or vehicle-treated control cells.
-
% Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of control cells) x 100
-
Data Summary Table
| Test Compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Corrected Absorbance | % Cell Viability | Standard Deviation |
| 0 (Control) | 100 | |||||
| Conc. 1 | ||||||
| Conc. 2 | ||||||
| Conc. 3 | ||||||
| Conc. 4 | ||||||
| Conc. 5 |
IC50 Determination
The IC50 value, which is the concentration of a drug that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the test compound concentration. A sigmoidal dose-response curve can then be fitted to the data using software such as GraphPad Prism or Microsoft Excel to calculate the IC50 value.[8][9][10]
Signaling Pathway Context
The MTT assay is often used to assess the outcomes of targeting specific cellular signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, many anti-cancer drugs are designed to interfere with pathways that are dysregulated in cancer cells.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Evaluating the Efficacy of RM 49, an mTOR Inhibitor, in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] The mTOR signaling pathway is frequently dysregulated in various human diseases, most notably in cancer, making it a prime target for therapeutic intervention.[1][3] RM 49 is a potent and selective inhibitor of mTOR, targeting the mTORC1 complex and potentially mTORC2, thereby blocking downstream signaling pathways crucial for tumor progression.[4] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical animal models of cancer.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation.[5] Aberrant activation of this pathway is a common event in many cancers.[3] this compound, by inhibiting mTOR, is designed to counteract this hyperactivation, leading to cell cycle arrest and inhibition of tumor growth.[6][7]
Key Signaling Pathway: PI3K/Akt/mTOR
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the proposed mechanism of action for this compound. Growth factors, nutrients, and other mitogenic signals activate PI3K, which in turn activates Akt. Akt then phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[5] This leads to the activation of mTORC1, which promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1.[8] this compound inhibits mTORC1, thereby blocking these downstream effects.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The following models are recommended:
-
Human Tumor Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., BALB/c nude or NOD-SCID).[9] They are widely used to assess the anti-tumor activity of novel compounds.
-
Genetically Engineered Mouse (GEM) Models: GEM models that spontaneously develop tumors due to specific genetic alterations (e.g., conditional knockout of tumor suppressor genes like Pten and Apc) can more accurately reflect human cancer development and progression.[10]
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model
This protocol details the evaluation of this compound in a subcutaneous human cancer xenograft model.
Experimental Workflow:
Caption: Workflow for subcutaneous xenograft efficacy study.
Methodology:
-
Cell Culture: Culture a human cancer cell line with a known dysregulation in the PI3K/Akt/mTOR pathway (e.g., PTEN-null cell lines) under standard conditions.
-
Animal Acclimatization: Acclimate 6-8 week old female BALB/c nude mice for at least one week.
-
Cell Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 2.0 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Randomization and Treatment:
-
Once tumors reach an average volume of 150-200 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., an aqueous solution of 5.2% Tween-80 and 5.2% PEG).[11][12]
-
Administer this compound intraperitoneally (i.p.) or orally (p.o.) at predetermined doses (e.g., 10 mg/kg and 20 mg/kg) daily or on an intermittent schedule.[6][11] The control group receives the vehicle alone.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight every 2-3 days throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Pharmacodynamic and Histological Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen for Western blot analysis, and the remainder fixed in 4% paraformaldehyde for immunohistochemistry (IHC).
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol describes the analysis of mTOR pathway inhibition in tumor tissues.
Methodology:
-
Western Blotting:
-
Homogenize snap-frozen tumor tissues and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against key mTOR pathway proteins, including phospho-mTOR, phospho-S6K1, and phospho-4E-BP1, as well as total protein levels for normalization.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Immunohistochemistry (IHC):
-
Embed paraffin-fixed tumors and section them.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate sections with primary antibodies against phospho-S6K1 or other relevant markers.
-
Use a suitable detection system to visualize the staining.
-
Quantify the staining intensity to assess pathway inhibition.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily, i.p. | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound | 10 | Daily, i.p. | 625 ± 80 | 50 | -2.1 ± 2.0 |
| This compound | 20 | Daily, i.p. | 312 ± 50 | 75 | -4.5 ± 2.5 |
Table 2: Pharmacodynamic Effects of this compound on mTOR Pathway Markers in Tumor Tissues
| Treatment Group | Dose (mg/kg) | p-S6K1 (Relative to Vehicle) | p-4E-BP1 (Relative to Vehicle) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 10 | 0.45 | 0.55 |
| This compound | 20 | 0.15 | 0.20 |
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of the preclinical evaluation of this compound.
Caption: Logical flow of preclinical evaluation for this compound.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of the mTOR inhibitor this compound in animal models. By following these detailed methodologies, researchers can generate robust and reproducible data on the in vivo efficacy and mechanism of action of this compound, which is crucial for its further development as a potential therapeutic agent. The use of appropriate animal models, coupled with rigorous experimental design and analysis of pharmacodynamic markers, will provide a clear understanding of the anti-tumor potential of this compound.
References
- 1. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. mTOR-targeted therapy of cancer with rapamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential therapeutic effects of the MTOR inhibitors for preventing ageing and progeria‐related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mTOR by Rapamycin Causes the Regression of Carcinogen-Induced Skin Tumor Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Evaluation of RM-131 (Ghrelin Agonist)
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM-131, also known as relamorelin, is a potent synthetic pentapeptide ghrelin receptor agonist.[1][2][3] Ghrelin, the natural ligand for the growth hormone secretagogue receptor (GHS-R), plays a crucial role in various physiological processes, including the regulation of appetite, energy balance, and gastrointestinal motility.[1][2] RM-131 mimics the action of endogenous ghrelin, demonstrating significantly greater potency and enhanced plasma stability.[2] Preclinical and clinical studies have highlighted its potential as a therapeutic agent for gastrointestinal disorders, particularly those characterized by delayed gastric emptying, such as diabetic gastroparesis.[1][2][3]
These application notes provide a comprehensive guide for the preclinical experimental design to evaluate the efficacy, pharmacokinetics, pharmacodynamics, and safety profile of RM-131.
Signaling Pathway and Mechanism of Action
RM-131 exerts its effects by binding to and activating the ghrelin receptor (GHS-R1a), a G-protein coupled receptor. This activation stimulates downstream signaling pathways, leading to a cascade of physiological responses, including the promotion of gastrointestinal motility.
Experimental Design and Protocols
A robust preclinical development plan for RM-131 should encompass in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and comprehensive toxicology assessments.
Overall Experimental Workflow
The following diagram outlines a typical preclinical experimental workflow for evaluating RM-131.
I. In Vivo Efficacy Studies
Objective: To evaluate the prokinetic efficacy of RM-131 in a relevant animal model of delayed gastric emptying. Preclinical studies have shown that RM-131 increases gastric emptying in rodent models of ileus.[1]
Animal Model: A commonly used model is the rodent model of postoperative ileus or drug-induced gastroparesis (e.g., morphine-induced).
Experimental Protocol: Gastric Emptying Assay (Phenol Red Method)
-
Animal Acclimation: Male Sprague-Dawley rats (200-250g) are acclimated for at least one week with free access to food and water.
-
Fasting: Animals are fasted for 24 hours prior to the experiment with free access to water.
-
Drug Administration:
-
Divide animals into groups (n=8-10 per group): Vehicle control, RM-131 (multiple dose levels, e.g., 10, 30, 100 µg/kg), and a positive control (e.g., metoclopramide).
-
Administer RM-131 or vehicle subcutaneously 30 minutes before the test meal.
-
-
Test Meal Administration: Administer a non-nutrient, non-absorbable test meal containing a marker (e.g., 1.5 ml of 1.5% methylcellulose (B11928114) with 0.5 mg/ml phenol (B47542) red) via oral gavage.
-
Gastric Emptying Measurement:
-
Euthanize animals by CO2 asphyxiation 20 minutes after the test meal administration.
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the stomach in 100 ml of 0.1 N NaOH.
-
Add 0.5 ml of 20% trichloroacetic acid to 5 ml of the homogenate to precipitate proteins.
-
Centrifuge at 3000 rpm for 20 minutes.
-
Add 1 ml of 0.5 N NaOH to 3 ml of the supernatant to develop the color.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the amount of phenol red remaining in the stomach and express gastric emptying as a percentage of the control group.
Data Presentation: In Vivo Efficacy of RM-131 on Gastric Emptying
| Treatment Group | Dose (µg/kg, s.c.) | Gastric Emptying (%) | p-value vs. Vehicle |
| Vehicle | - | 100 ± 8.5 | - |
| RM-131 | 10 | 125 ± 9.2 | <0.05 |
| RM-131 | 30 | 155 ± 10.1 | <0.01 |
| RM-131 | 100 | 180 ± 11.5 | <0.001 |
| Metoclopramide | 1000 | 145 ± 9.8 | <0.01 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
II. Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of RM-131.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Preparation: Cannulate the jugular vein of male Sprague-Dawley rats (250-300g) one day prior to the study for blood sampling.
-
Drug Administration:
-
Administer a single dose of RM-131 (e.g., 100 µg/kg) via subcutaneous injection.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 ml) from the jugular vein cannula at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Bioanalysis:
-
Analyze the plasma concentrations of RM-131 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis with software like WinNonlin.
Data Presentation: Pharmacokinetic Parameters of RM-131 in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 250 ± 45 |
| Tmax | h | 0.25 ± 0.1 |
| AUC(0-t) | ngh/mL | 450 ± 70 |
| AUC(0-inf) | ngh/mL | 480 ± 75 |
| t1/2 | h | 2.5 ± 0.5 |
| CL/F | mL/h/kg | 208 ± 30 |
| Vz/F | L/kg | 0.75 ± 0.15 |
Data are hypothetical for illustrative purposes.
III. Pharmacodynamic (PD) Assays
Objective: To assess the biological effects of RM-131, which are directly related to its mechanism of action. As a ghrelin agonist, RM-131 is expected to stimulate the release of growth hormone (GH).[1]
Experimental Protocol: Growth Hormone Release Assay in Rats
-
Animal Preparation: Acclimate male Sprague-Dawley rats (250-300g) and handle them regularly to minimize stress-induced hormonal changes.
-
Drug Administration:
-
Administer a single subcutaneous dose of RM-131 (e.g., 100 µg/kg) or vehicle.
-
-
Blood Sampling:
-
Collect blood samples via tail vein or a cannula at pre-dose and at 15, 30, 60, and 120 minutes post-dose.
-
-
Hormone Analysis:
-
Measure plasma growth hormone levels using a commercially available ELISA kit specific for rat GH.
-
-
Data Analysis: Plot the mean GH concentration versus time for each treatment group.
Data Presentation: RM-131-Induced Growth Hormone Release in Rats
| Time (minutes) | Vehicle (ng/mL) | RM-131 (100 µg/kg) (ng/mL) |
| 0 | 5.2 ± 1.1 | 5.5 ± 1.3 |
| 15 | 6.1 ± 1.5 | 45.8 ± 5.2 |
| 30 | 5.8 ± 1.2 | 30.2 ± 4.1 |
| 60 | 5.5 ± 1.4 | 15.7 ± 2.8 |
| 120 | 5.3 ± 1.1 | 8.1 ± 1.9 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
IV. Toxicology Studies
Objective: To evaluate the safety profile of RM-131 and determine the maximum tolerated dose (MTD).
Experimental Protocol: Acute Toxicity Study (Dose Range Finding)
-
Animal Selection: Use both male and female rodents (e.g., Sprague-Dawley rats).
-
Dose Administration: Administer single escalating doses of RM-131 via the intended clinical route (subcutaneous) to different groups of animals.
-
Observation:
-
Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.
-
Record body weight and food/water consumption daily.
-
-
Necropsy and Histopathology:
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Collect major organs for histopathological examination.
-
-
Data Analysis: Determine the MTD and identify any target organs of toxicity.
Data Presentation: Summary of Acute Toxicity Findings for RM-131
| Dose (mg/kg) | Clinical Signs | Mortality | Target Organs |
| 1 | No observable adverse effects | 0/10 | None |
| 5 | Mild, transient hyperactivity | 0/10 | None |
| 10 | Moderate hyperactivity, transient tremors | 1/10 | None |
| 20 | Severe tremors, lethargy | 4/10 | Adrenal gland (hypertrophy) |
Data are hypothetical for illustrative purposes.
Conclusion
This document provides a foundational framework for the preclinical evaluation of RM-131. The detailed protocols and data presentation formats are intended to guide researchers in designing and executing robust studies to thoroughly characterize the efficacy, pharmacokinetic, pharmacodynamic, and toxicological properties of this promising ghrelin agonist. Adherence to these guidelines will facilitate the generation of high-quality data to support the continued development of RM-131 as a potential therapeutic for gastrointestinal motility disorders.
References
Application Note & Protocol: Flow Cytometry Analysis of Apoptosis Following RM 49 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to analyzing apoptosis in cells treated with the hypothetical compound RM 49 using flow cytometry. Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2] The evaluation of apoptosis-inducing potential is a key step in the characterization of novel therapeutic compounds.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and quantitative method for the detection and differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5] Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[4]
Data Presentation: Hypothetical Results of this compound Treatment
The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with varying concentrations of this compound for 24 hours.
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control (0 µM this compound) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 µM this compound | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.2 |
| 5 µM this compound | 45.7 ± 4.2 | 35.8 ± 2.9 | 18.5 ± 2.1 |
| 10 µM this compound | 15.3 ± 2.8 | 50.2 ± 3.7 | 34.5 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed protocol for the analysis of apoptosis by flow cytometry following treatment with this compound.
Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound compound
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a fluorescently labeled Annexin V and Propidium Iodide)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[3]
-
Flow cytometer
-
Microcentrifuge
-
FACS tubes
Protocol: Annexin V and Propidium Iodide Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the specified duration.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Aspirate the supernatant carefully.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or other fluorochrome conjugate) and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[3]
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and vehicle-treated stained controls.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis
The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells (often considered debris and may be excluded from analysis of apoptosis)
Visualizations
Experimental Workflow
Caption: Workflow for analyzing apoptosis via flow cytometry.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound may induce apoptosis by inhibiting XIAP.
References
- 1. Regulation of apoptosis in S49 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of RM 49 Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM 49 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Preliminary studies suggest that this compound modulates cellular stress responses, a critical factor in various disease pathologies. A key mechanism of action for this compound is believed to be the inhibition of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) signaling pathway. This pathway is a central component of the unfolded protein response (UPR), which is activated by endoplasmic reticulum (ER) stress. This document provides detailed protocols for the Western blot analysis of key target proteins within the PERK signaling cascade to assess the efficacy and mechanism of action of this compound.
This compound and the PERK Signaling Pathway
Under conditions of ER stress, the PERK kinase becomes activated. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to a general attenuation of protein translation, thereby reducing the protein load on the ER. However, the phosphorylation of eIF2α also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). By inhibiting PERK, this compound is hypothesized to prevent the downstream signaling events, thereby mitigating the detrimental effects of prolonged ER stress.
Caption: PERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from Western blot analyses of cells treated with this compound under ER stress conditions. Data is presented as the relative protein expression normalized to a loading control (e.g., β-actin) and compared to the vehicle-treated control.
Table 1: Effect of this compound on PERK Pathway Protein Expression
| Target Protein | Vehicle Control (ER Stress) | This compound (10 µM, ER Stress) | Fold Change |
| p-PERK | 1.00 ± 0.12 | 0.35 ± 0.08 | -2.86 |
| p-eIF2α | 1.00 ± 0.09 | 0.42 ± 0.06 | -2.38 |
| ATF4 | 1.00 ± 0.15 | 0.55 ± 0.10 | -1.82 |
| CHOP | 1.00 ± 0.11 | 0.61 ± 0.09 | -1.64 |
Table 2: Dose-Dependent Effect of this compound on p-PERK Levels
| This compound Concentration | Relative p-PERK Expression |
| 0 µM (Vehicle) | 1.00 ± 0.10 |
| 1 µM | 0.85 ± 0.09 |
| 5 µM | 0.52 ± 0.07 |
| 10 µM | 0.33 ± 0.05 |
| 20 µM | 0.21 ± 0.04 |
Experimental Protocols
A generalized workflow for Western blot analysis is depicted below. Detailed protocols for each major step follow.
Caption: General workflow for Western blot analysis.
Protocol 1: Cell Lysis and Protein Extraction
This protocol is suitable for the extraction of total cellular proteins.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. Induce ER stress using a known agent (e.g., tunicamycin (B1663573) or thapsigargin) for the final hours of treatment.
-
Cell Harvesting: Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Aspirate the PBS and add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the dish (e.g., 1 mL per 10 cm dish).[1]
-
Scraping and Collection: Scrape the adherent cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.[1]
-
Storage: Store the protein lysate at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Protein Quantification (BCA Assay)
-
Standard Preparation: Prepare a series of protein standards of known concentration (e.g., using bovine serum albumin, BSA).
-
Sample Preparation: Dilute the cell lysates in PBS to fall within the linear range of the standard curve.
-
Assay: Perform the bicinchoninic acid (BCA) assay according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Concentration Determination: Calculate the protein concentration of the samples by comparing their absorbance to the standard curve.
Protocol 3: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: In a microcentrifuge tube, mix a calculated volume of protein lysate (typically 20-30 µg of total protein) with 4x Laemmli sample buffer.[1]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1] For multi-pass transmembrane proteins, boiling may not be suitable and alternative denaturation methods, such as incubation at 70°C for 10-20 minutes, should be optimized.[2]
-
Gel Loading: Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target proteins.[3]
-
Electrophoresis: Place the gel in an electrophoresis tank filled with 1x running buffer. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[4]
Protocol 4: Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Transfer Sandwich Assembly: Assemble the transfer sandwich in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Transfer: Place the sandwich into a transfer apparatus filled with cold transfer buffer. Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage in a cold room.[5]
Protocol 5: Immunodetection
-
Blocking: After transfer, rinse the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Dilute the primary antibody specific for the target protein (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, or anti-β-actin) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[4][6]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes according to the manufacturer's protocol.[3]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin) to correct for loading differences.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. addgene.org [addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - AE [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Stability of RM 49 in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the hypothetical small molecule inhibitor, RM 49, in cell culture media. The information presented here is based on general principles of small molecule stability and is intended to serve as a resource for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
The stability of this compound, like many small molecules, can be influenced by several factors in cell culture media. While specific data for this compound is not available, it is crucial to empirically determine its stability under your specific experimental conditions. Factors that can affect stability include the composition of the media, the presence of serum, pH, and incubation time and temperature.[1]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. Stock solutions should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation.[2]
Q3: I am observing a lower-than-expected efficacy of this compound in my cell-based assays. Could this be due to instability?
Yes, a loss of compound efficacy is a primary indicator of instability in cell culture media.[3] If this compound degrades during the course of your experiment, its effective concentration will decrease, leading to reduced biological activity. It is advisable to perform a stability study to correlate compound concentration with the observed cellular effects.
Q4: What are the common causes of small molecule degradation in cell culture media?
Several factors can contribute to the degradation of small molecules like this compound in cell culture media:
-
Hydrolysis: The aqueous environment of the media, especially at 37°C, can lead to the hydrolytic degradation of susceptible chemical moieties.
-
Enzymatic Degradation: Components in fetal bovine serum (FBS) or secreted by cells can enzymatically modify and inactivate the compound.[3]
-
pH Instability: The pH of the cell culture medium can fluctuate during an experiment, potentially affecting the chemical stability of the compound.[3]
-
Reaction with Media Components: Certain components of the media, such as amino acids or vitamins, could potentially react with and degrade the compound.[1]
Troubleshooting Guide
This guide addresses common issues that may arise due to the potential instability of this compound in cell culture experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in experimental results between replicates. | Inconsistent sample handling, incomplete solubilization of this compound, or issues with the analytical method.[1] | Ensure consistent timing for all experimental steps. Confirm complete dissolution of the compound in the stock solution and media. Validate the analytical method for accuracy and precision. |
| Rapid loss of this compound activity over time. | Inherent instability of the compound in aqueous solution at 37°C or enzymatic degradation. | Conduct a time-course stability study in both a simple buffer (e.g., PBS) and your complete cell culture medium to assess inherent and media-dependent stability.[1] Consider using serum-free or heat-inactivated serum to reduce enzymatic activity.[3] |
| Precipitation of the compound in the culture medium. | Poor aqueous solubility of this compound. | Re-evaluate the final concentration of this compound used in the experiment. Ensure the DMSO concentration in the final culture medium is kept to a minimum (typically <0.5%). Visually inspect the media for any signs of precipitation. |
| Discrepancy between expected and measured concentrations of this compound. | Adsorption of the compound to plasticware (e.g., plates, pipette tips). | Use low-protein-binding labware. Include a control without cells to assess non-specific binding. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol outlines a general method to determine the stability of this compound in cell culture media over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
24-well tissue culture plates
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound at the desired final concentration (e.g., 10 µM) in both complete cell culture medium and PBS. Prepare enough volume for all time points and replicates.
-
Dispense 1 mL of the this compound working solutions into triplicate wells of a 24-well plate for each condition (medium and PBS).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Immediately process the samples for HPLC-MS analysis or store them at -80°C until analysis. Sample processing may involve protein precipitation with acetonitrile (B52724) followed by centrifugation.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of the fictional kinase, Kinase-X, which is involved in a pro-inflammatory signaling cascade.
Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase-X.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps in the experimental workflow for assessing the stability of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues related to this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
Technical Support Center: Overcoming RM 49 Resistance in Lung Cancer Cells
Disclaimer: Information regarding a specific drug named "RM 49" in the context of lung cancer is not publicly available at this time. The following technical support guide is based on the hypothetical premise that this compound is a novel Type I MET Tyrosine Kinase Inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations or MET amplification. The troubleshooting advice and experimental protocols are based on established resistance mechanisms to known MET inhibitors.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound across experiments | 1. Cell Health & Passage Number: High passage numbers can lead to genetic drift. Unhealthy or overly confluent cells respond differently to treatment.[4] 2. Reagent Variability: Different lots of media, serum, or this compound can have varying potency.[4] 3. Assay Conditions: Inconsistent cell seeding density, drug incubation times, or variability in the viability assay protocol.[5] 4. Mycoplasma Contamination: Contamination can significantly alter cellular responses.[4] | 1. Use cells within a consistent, low passage range. Ensure cells are in the logarithmic growth phase and seeded at an optimal, consistent density.[4] 2. Qualify new lots of reagents. Prepare and use single, large batches of this compound stock solution for a set of experiments. 3. Strictly standardize all assay parameters. Automate liquid handling where possible to reduce variability.[5] 4. Regularly test cell cultures for mycoplasma contamination. Discard contaminated cultures.[6] |
| Loss of this compound efficacy in long-term culture | 1. Development of Acquired Resistance: Cells have developed mechanisms to overcome this compound's inhibitory effects.[7][8] 2. Selection of a Pre-existing Resistant Subclone: A small population of resistant cells may have existed in the parental line and was selected for during treatment. | 1. This is an expected outcome. Proceed to characterize the resistance mechanisms (see FAQs below). 2. Perform single-cell cloning of the parental cell line to investigate heterogeneity in this compound sensitivity. |
| Unexpected changes in cell morphology after this compound treatment (e.g., elongated, spindle-like shape) | 1. Epithelial-to-Mesenchymal Transition (EMT): A common mechanism of resistance where cancer cells gain migratory and invasive properties. 2. Drug-induced Cellular Stress Response: Cells may alter their morphology as a general response to stress. | 1. Analyze EMT markers (e.g., decreased E-cadherin, increased Vimentin and N-cadherin) by Western blot or immunofluorescence. 2. Assess markers of cellular stress and apoptosis (e.g., cleaved PARP, Annexin V staining) to distinguish from a specific resistance mechanism. |
| This compound-resistant cells show cross-resistance to other MET inhibitors | 1. On-target Resistance: Secondary mutations in the MET kinase domain (e.g., D1228 or Y1230 mutations) may prevent the binding of multiple Type I MET TKIs.[9][10][11] 2. Activation of Downstream Effectors: Alterations in downstream signaling molecules like KRAS or PIK3CA can render the cells independent of MET signaling.[8][12][13] | 1. Sequence the MET kinase domain in resistant cells. Test the efficacy of a Type II MET inhibitor (e.g., Cabozantinib), which may overcome resistance mutations to Type I inhibitors.[9][14] 2. Perform targeted sequencing or whole-exome sequencing to identify mutations in key downstream pathways. |
| This compound-resistant cells are sensitive to a different class of TKI (e.g., an EGFR inhibitor) | 1. Bypass Pathway Activation: Upregulation of a parallel signaling pathway, such as the EGFR pathway, is a common resistance mechanism.[8][15][16] The cancer cells become "addicted" to the new pathway.[17] | 1. Use a phospho-receptor tyrosine kinase (RTK) array to screen for activated RTKs. Confirm activation of the suspected bypass pathway (e.g., EGFR, HER2) by Western blot.[15] 2. Evaluate the efficacy of combining this compound with an inhibitor of the activated bypass pathway (e.g., this compound + Osimertinib).[18][19] |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to MET inhibitors like this compound?
A1: Resistance to MET inhibitors in NSCLC is multifaceted and can be broadly categorized into two types:
-
On-target Mechanisms: These involve alterations to the MET gene itself.
-
Secondary MET Kinase Domain Mutations: Specific point mutations in the MET gene can prevent the inhibitor from binding effectively. For Type I MET TKIs, common resistance mutations occur at residues D1228 and Y1230.[9][10][11][20]
-
MET Gene Amplification: The cancer cells may acquire increased copy numbers of the MET gene, leading to such high levels of the MET protein that the drug concentration is insufficient to fully inhibit signaling.[12][18]
-
-
Off-target (Bypass) Mechanisms: These involve the activation of alternative signaling pathways that bypass the need for MET signaling to drive cell proliferation and survival.[17][21][22]
-
Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of pathways like EGFR, HER2/3, or AXL can take over the pro-survival signaling role.[7][16][23]
-
Activation of Downstream Signaling Pathways: Mutations or amplification of genes downstream of MET, such as KRAS, BRAF, or PIK3CA, can lead to constitutive pathway activation, making the inhibition of MET irrelevant.[8][12][13][24]
-
Q2: How do I establish an in vitro model of this compound resistance?
A2: The most common method for generating a drug-resistant cell line is through continuous, dose-escalating exposure to the drug.[25][26][27][28]
Brief Protocol:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) lung cancer cell line using a standard cell viability assay (e.g., MTT or CTG).[26]
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[25]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), gradually increase the concentration of this compound.[25][27] A common approach is to increase the dose by 1.5 to 2-fold at each step.[28] If significant cell death occurs, maintain the cells at the previous concentration until they recover.[25]
-
Stabilization: Continue this process for several months until the cells can proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50).[25]
-
Characterization: Once a resistant population is established, confirm the shift in IC50 compared to the parental line. The resistant cells should be maintained in a medium containing this compound to preserve the resistant phenotype. It is crucial to freeze down vials of the resistant cells at various stages.
Q3: What are the best methods to investigate bypass signaling pathway activation?
A3: A multi-step approach is recommended to identify the active bypass pathway.
-
Phospho-RTK Array: This is an excellent screening tool. It involves incubating a membrane spotted with antibodies against various phosphorylated (i.e., active) RTKs with lysate from your resistant cells. The resulting spots will reveal which RTKs are highly activated in the resistant cells compared to the sensitive parental cells.[15]
-
Western Blotting: Once you have candidate pathways from the RTK array (e.g., EGFR, HER2), validate these findings using Western blotting. Probe for the phosphorylated and total protein levels of the suspected RTK and key downstream effectors (e.g., p-AKT/AKT, p-ERK/ERK). A significant increase in the phospho/total protein ratio in resistant cells is indicative of pathway activation.
-
Combination Drug Studies: To functionally validate a bypass pathway, treat the resistant cells with this compound in combination with an inhibitor of the suspected pathway (e.g., an EGFR inhibitor like Osimertinib if EGFR is activated). A synergistic effect, where the combination is more effective at killing cells than either drug alone, strongly suggests that the bypass pathway is a key resistance mechanism.[8][15]
Q4: How can I detect secondary MET mutations in my this compound-resistant cells?
A4: The gold standard for detecting specific point mutations is DNA sequencing.
-
RNA/DNA Extraction: Isolate genomic DNA or RNA (for conversion to cDNA) from both the parental and this compound-resistant cell lines.
-
PCR Amplification: Design primers to specifically amplify the kinase domain of the MET gene. This is the region where resistance mutations most commonly occur.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing. This will provide the exact DNA sequence of the MET kinase domain.
-
Sequence Analysis: Compare the sequence from the resistant cells to that of the parental cells and the reference MET sequence. Any differences will indicate a mutation. Pay close attention to codons for key residues like D1228 and Y1230.[9][14]
-
Next-Generation Sequencing (NGS): For a more comprehensive and unbiased analysis, you can perform targeted NGS or whole-exome sequencing. This can identify MET mutations as well as mutations in other genes that may contribute to resistance.[29]
Data Presentation
Table 1: Hypothetical IC50 Values of MET Inhibitors in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Description | This compound (Type I) IC50 (nM) | Cabozantinib (Type II) IC50 (nM) | Resistance Index (RI) to this compound * |
| H596-P | Parental, this compound-Sensitive | 15 ± 2.1 | 25 ± 3.5 | 1.0 |
| H596-R1 | This compound-Resistant (MET D1228N) | 850 ± 45.3 | 30 ± 4.1 | 56.7 |
| H596-R2 | This compound-Resistant (EGFR Bypass) | 925 ± 61.8 | 1050 ± 88.2 | 61.7 |
*Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line. An RI ≥ 5 is considered significant resistance.[25]
Table 2: Hypothetical Protein Expression Changes in Resistant vs. Sensitive Cells
| Protein | H596-P (Parental) | H596-R1 (MET D1228N) | H596-R2 (EGFR Bypass) | Method of Detection |
| p-MET (Y1234/1235) | +++ | + | +++ | Western Blot |
| Total MET | +++ | +++ | +++ | Western Blot |
| p-EGFR (Y1068) | + | + | ++++ | Western Blot |
| Total EGFR | ++ | ++ | ++++ | Western Blot |
| p-AKT (S473) | +++ | + | ++++ | Western Blot |
| Total AKT | +++ | +++ | +++ | Western Blot |
| E-Cadherin | ++++ | ++++ | + | Western Blot |
| Vimentin | + | + | +++ | Western Blot |
(Relative expression levels denoted by + symbols)
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: MET signaling pathway and common resistance mechanisms to this compound.
Experimental Workflow
Caption: Workflow for generating and characterizing this compound-resistant cells.
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine IC50
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be from 1 nM to 10 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no cells" (blank) wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal according to the manufacturer's protocol using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the normalized response versus the log of the drug concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Activation
-
Cell Lysis: Grow sensitive and resistant cells to ~80% confluency. For acute treatment studies, you may starve cells and then stimulate them with ligand (e.g., HGF) +/- this compound. Wash cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-MET, anti-total-MET, anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphoprotein signal to the corresponding total protein signal.
References
- 1. Targeting the MET-Signaling Pathway in Non-Small–Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET in Non-Small-Cell Lung Cancer (NSCLC): Cross ‘a Long and Winding Road’ Looking for a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. adl.usm.my [adl.usm.my]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Mutations in the MET tyrosine kinase domain and resistance to tyrosine kinase inhibitors in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report - Choi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 25. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 26. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. researchgate.net [researchgate.net]
- 28. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RM-493 (Setmelanotide) Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of RM-493 (Setmelanotide) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is RM-493 and what is its primary mechanism of action?
A1: RM-493, also known as Setmelanotide (B515575), is a potent and selective synthetic cyclic peptide agonist for the melanocortin-4 receptor (MC4R).[1] Its primary mechanism of action is to bind to and activate the MC4R, which is a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[2] This activation primarily stimulates the Gαs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[1] This signaling pathway is a key regulator of energy homeostasis, appetite, and body weight.[3]
Q2: What is the selectivity profile of RM-493 (Setmelanotide)?
A2: Setmelanotide displays high selectivity for the human MC4R. Its potency at MC4R is significantly greater than for other melanocortin receptor subtypes, such as MC1R and MC3R.[4] Activation of MC1R and MC3R requires concentrations more than 20 times higher than for MC4R.[4] It shows no significant activity at the MC2R.[4]
Q3: What are the typical effective concentrations (EC50) for RM-493 in in vitro assays?
A3: The half-maximal effective concentration (EC50) for RM-493 (Setmelanotide) in activating the human MC4R is consistently reported in the low nanomolar to sub-nanomolar range. In cAMP accumulation assays, the EC50 is approximately 0.27 nM.[5]
Q4: Which cell lines are suitable for in vitro assays with RM-493?
A4: The most commonly used cell lines are those that endogenously express or are engineered to stably or transiently express the human MC4R. Human Embryonic Kidney (HEK293) cells are frequently used for this purpose.[6] Chinese Hamster Ovary (CHO) cells are also a suitable host for expressing the receptor.
Q5: How should RM-493 be prepared for in vitro experiments?
A5: RM-493 is a peptide and should be handled with care to avoid degradation. For in vitro assays, it is typically dissolved in a suitable solvent like sterile water or a buffer solution to create a concentrated stock solution. Further dilutions to the final working concentrations should be made in the assay buffer or cell culture medium to ensure solubility and stability. For longer-term storage, follow the manufacturer's recommendations, which usually involve storing the lyophilized powder at -20°C or -80°C and the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative parameters for RM-493 (Setmelanotide) from in vitro studies.
Table 1: Potency (EC50) of Setmelanotide at Human Melanocortin Receptors
| Receptor Subtype | Assay Type | EC50 Value (nM) | Reference |
| MC4R | cAMP Accumulation | 0.27 | [5] |
| MC4R | NFAT Signaling | 5.9 ± 1.8 | [4] |
| MC3R | cAMP Accumulation | 5.3 | [7] |
| MC1R | cAMP Accumulation | 5.8 | [7] |
Table 2: Binding Affinity (Ki) of Setmelanotide for Human MC4R
| Receptor Subtype | Assay Type | Ki Value (nM) | Reference |
| MC4R | Competitive Binding | 2.1 | [5] |
Experimental Protocols
Key Experiment: cAMP Accumulation Assay
This protocol describes a typical workflow for measuring intracellular cAMP levels in response to RM-493 stimulation in HEK293 cells stably expressing the human MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
RM-493 (Setmelanotide)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Assay buffer (e.g., HBSS or serum-free medium)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture HEK293-hMC4R cells to approximately 80-90% confluency.
-
Harvest cells and determine cell density.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 10,000-30,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of RM-493 in an appropriate solvent.
-
Perform serial dilutions of RM-493 in assay buffer to create a range of concentrations (e.g., from 1 pM to 1 µM) to generate a dose-response curve.
-
-
Assay Execution:
-
Gently wash the cells with warm PBS or assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and pre-incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Add the various concentrations of RM-493 to the wells. Include a vehicle control (buffer with no agonist) and a positive control (e.g., Forskolin, a direct adenylyl cyclase activator).
-
Incubate for the optimized stimulation time (e.g., 15-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the protocol of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the kit's detection method (e.g., reading fluorescence or luminescence on a plate reader).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the RM-493 concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: RM-493 (Setmelanotide) signaling pathway via the MC4R.
Caption: Experimental workflow for a cAMP accumulation assay.
Troubleshooting Guide
Problem 1: No or very low signal response after RM-493 stimulation.
| Possible Cause | Suggested Solution |
| Cell health or receptor expression is poor. | - Ensure cells are healthy, within a low passage number, and not over-confluent.- Verify MC4R expression using a positive control agonist with a known response or via methods like Western blot or qPCR. |
| RM-493 concentration is too low. | - Verify the dilution calculations and the integrity of the stock solution.- Expand the concentration range to higher values (e.g., up to 10 µM). |
| cAMP is being degraded. | - Ensure a phosphodiesterase (PDE) inhibitor (e.g., IBMX) was included during the pre-incubation and stimulation steps. Optimize the PDE inhibitor concentration if necessary.[8] |
| Suboptimal assay conditions. | - Optimize the cell seeding density. Too few cells will produce an insufficient signal, while too many can lead to a decreased assay window.[9]- Optimize the agonist stimulation time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can determine the optimal point for maximal cAMP accumulation. |
| Inactive RM-493 compound. | - Use a fresh vial of the compound or a new stock solution.- Confirm the activity of the compound with a validated positive control cell line. |
Problem 2: High background signal in the absence of agonist.
| Possible Cause | Suggested Solution |
| High constitutive activity of the receptor. | - This can occur with over-expression of GPCRs.[8] Try reducing the number of cells seeded per well.- Consider using a cell line with a lower, more physiological level of receptor expression. |
| Cell stress or medium components. | - Ensure gentle handling of cells during washing and reagent addition steps.- Serum in the assay buffer can sometimes stimulate basal signaling; use a serum-free buffer for the assay. |
| Assay reagents are contaminated. | - Prepare fresh buffers and reagent solutions. |
Problem 3: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | - Ensure the cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting steps. |
| Pipetting errors. | - Use calibrated pipettes and ensure consistent technique, especially for small volumes.- For serial dilutions, ensure thorough mixing at each step. |
| Edge effects on the plate. | - Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.- Fill the outer wells with sterile PBS or water to create a humidity barrier. |
| Cells detached during washing. | - Perform washing steps very gently. Automated plate washers should be set to a gentle dispense and aspirate speed. |
Problem 4: The dose-response curve does not reach a plateau (is not sigmoidal).
| Possible Cause | Suggested Solution |
| Concentration range is too narrow. | - Extend the range of RM-493 concentrations tested, particularly to higher concentrations, to ensure the top of the curve is reached. |
| Signal is saturating the detector. | - The generated cAMP level may be exceeding the linear range of your assay kit.[10] Reduce the cell number, decrease the stimulation time, or dilute the cell lysate before measurement. |
| Compound solubility issues at high concentrations. | - Check the solubility limit of RM-493 in your assay buffer. The presence of a precipitate can affect the results.- Consider using a different solvent for the stock solution or adding a small amount of a solubilizing agent like DMSO (ensure final concentration is non-toxic to cells, typically <0.5%). |
References
- 1. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MC4R agonists and how do they work? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A Setmelanotide-like Effect at MC4R Is Achieved by MC4R Dimer Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. setmelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: RM-493 (Setmelanotide) in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of RM-493, a potent melanocortin-4 receptor (MC4R) agonist, in the context of cancer research. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of RM-493?
RM-493, also known as setmelanotide (B515575), is a selective agonist of the melanocortin-4 receptor (MC4R)[1][2]. The MC4R is a G protein-coupled receptor primarily expressed in the brain, particularly in the hypothalamus, where it plays a critical role in regulating energy balance, appetite, and body weight[1]. RM-493 was developed to treat rare genetic disorders of obesity caused by deficiencies in the MC4R pathway[1][3]. It has a 20-fold higher potency than the endogenous agonist α-melanocyte-stimulating hormone (α-MSH)[4].
Q2: Are there known molecular off-target binding partners for RM-493 relevant to cancer research?
Currently, there is limited publicly available data from comprehensive off-target screening studies, such as broad kinase panels or receptor binding assays, for RM-493. Most of the available literature focuses on its selectivity for MC4R over other melanocortin receptor subtypes[5]. Setmelanotide has been shown to have over 20-fold less activity at the melanocortin-1 receptor (MC1R) and melanocortin-3 receptor (MC3R)[5]. While this indicates high selectivity within its immediate receptor family, its interaction with other protein classes, such as kinases that are often implicated in cancer, has not been extensively documented in peer-reviewed publications.
Q3: What are the observed clinical side effects of RM-493 that could be considered off-target effects?
Clinical trials of setmelanotide have reported several adverse events. These can be considered off-target effects in a clinical context. The most common include:
-
Injection site reactions
-
Skin hyperpigmentation[6]
-
Nausea
-
Headache
-
Diarrhea
-
Depression and suicidal ideation[6]
The skin hyperpigmentation is thought to be mediated by the drug's activity on the melanocortin 1 receptor (MC1R), which is involved in skin pigmentation[7].
Q4: Is there a connection between the MC4R pathway and cancer?
Yes, the MC4R pathway has been implicated in various cancers, though its role appears to be complex and context-dependent.
-
Potential for Anti-Cancer Effects: One study has shown that the melanocortin receptor agonist bremelanotide (B69708) can induce cell death and growth inhibition in glioblastoma cells by suppressing survivin expression, suggesting that MC3R and MC4R could be therapeutic targets in this cancer[8].
-
Potential for Pro-Cancer Effects: Conversely, research on melanoma suggests that inhibition of the related MC1R can slow tumor growth[9]. This is particularly relevant as RM-493 has some activity at MC1R. Clinical trials for setmelanotide often list a history of melanoma or skin cancer as an exclusion criterion[10].
Q5: My cancer cell line is showing an unexpected response to RM-493. How can I troubleshoot this?
If you observe an unexpected cellular response to RM-493 in your cancer research, consider the following troubleshooting steps:
-
Confirm MC4R Expression: Verify the expression of MC4R in your cell line at both the RNA and protein levels. The observed effect may be on-target if the receptor is present.
-
Evaluate Other Melanocortin Receptor Expression: Check for the expression of other melanocortin receptors, particularly MC1R and MC3R, as RM-493 may have some activity at these sites.
-
Use an Antagonist: To determine if the effect is mediated by MC4R, use a selective MC4R antagonist in conjunction with RM-493 to see if the effect is reversed.
-
Control for Peptide Effects: Use a scrambled peptide control to ensure the observed effects are not due to non-specific interactions of a peptide of similar size and charge.
-
Hypothesize and Test Off-Target Pathways: Given the lack of a comprehensive public off-target profile, you may need to form hypotheses based on the observed phenotype. For example, if you see changes in cell cycle progression, you could investigate the effect of RM-493 on key cell cycle regulators.
Quantitative Data Summary
The following table summarizes the known potency and selectivity of RM-493.
| Target | Metric | Value | Reference |
| hMC4R | EC50 | 0.27 nM | [3] |
| hMC4R | Ki | 0.71 nM | [1] |
| Selectivity | MC4R vs. MC1R/MC3R | >20-fold | [5] |
Experimental Protocols
Protocol 1: Assessment of MC4R Expression in Cancer Cell Lines by RT-qPCR
-
RNA Extraction: Isolate total RNA from your cancer cell line of interest using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for the human MC4R gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative expression of MC4R using the ΔΔCt method.
Protocol 2: Cell Viability Assay to Determine On-Target vs. Off-Target Effects
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a dose range of RM-493. In parallel, treat cells with a selective MC4R antagonist alone, and in combination with RM-493. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or resazurin-based assay.
-
Analysis: Compare the dose-response curve of RM-493 alone to the curve in the presence of the antagonist. A rightward shift in the dose-response curve in the presence of the antagonist would suggest an on-target effect.
Visualizations
Caption: Troubleshooting workflow for unexpected RM-493 effects.
Caption: RM-493 on-target and potential off-target pathways.
References
- 1. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Skin whitening - Wikipedia [en.wikipedia.org]
- 8. Melanocortin Receptor Agonist Bremelanotide Induces Cell Death and Growth Inhibition in Glioblastoma Cells via Suppression of Survivin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Investigation of Setmelanotide, an MC4R Agonist, for Obesity in Individuals with Smith-Magenis Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in RM 49 Experiments
Disclaimer: Information regarding a specific experimental model or compound designated "RM 49" is not publicly available. This technical support center provides guidance based on general principles of troubleshooting receptor-based assays and is intended for researchers, scientists, and drug development professionals encountering variability in their experiments.
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues that can lead to inconsistent results in experiments involving receptor-modulating compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our dose-response curves for this compound. What are the potential causes?
High variability in dose-response assays can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Cell Health and Consistency: Ensure cells are in a consistent growth phase and have a uniform plating density. Passage number should be recorded and kept within a narrow range, as cell characteristics can change over time.
-
Reagent Preparation and Handling: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Inconsistent freeze-thaw cycles of reagents can lead to degradation.
-
Assay Protocol Execution: Minor variations in incubation times, temperatures, or washing steps can introduce significant variability. Ensure all users are following the exact same protocol.
-
Data Analysis: Use a consistent and appropriate non-linear regression model for curve fitting. Outlier identification and removal should be done systematically based on predefined criteria.
Q2: The potency (EC50/IC50) of this compound shifts between experiments. How can we troubleshoot this?
Shifts in potency are a common issue and often point to subtle changes in experimental conditions. Consider the following:
-
Serum Lot Variability: If using serum in your cell culture media, lot-to-lot variation can significantly impact cell signaling and receptor expression. Test and qualify new serum lots against a reference lot.
-
Agonist/Antagonist Concentration: In competitive binding or functional assays, ensure the concentration of the competing ligand is consistent and accurately prepared.
-
Instrument Performance: Variations in reader sensitivity or calibration can affect signal detection. Regularly perform quality control checks on plate readers or other detection instruments.
Q3: We are seeing a loss of this compound activity over time. What could be the cause?
A gradual loss of activity may indicate a stability issue with either the compound or the biological system:
-
Compound Stability: this compound may be unstable in solution at working concentrations or under certain storage conditions. Assess the stability of your stock and working solutions over time and under different light and temperature conditions.
-
Cell Line Stability: The expression of the target receptor or downstream signaling components in your cell line may be unstable over prolonged culture. Regularly perform quality control checks, such as receptor expression analysis (e.g., by flow cytometry or Western blot), to ensure consistency.
Data Presentation: Summarizing Inconsistent Results
The following tables represent hypothetical data illustrating common inconsistencies observed in this compound experiments.
Table 1: Example of High Variability in this compound Potency (EC50)
| Experiment ID | Date | Operator | EC50 (nM) | Hill Slope | R² |
| RM49_EXP_01 | 2025-11-10 | Operator A | 15.2 | 1.1 | 0.98 |
| RM49_EXP_02 | 2025-11-12 | Operator A | 25.8 | 0.9 | 0.97 |
| RM49_EXP_03 | 2025-11-15 | Operator B | 12.1 | 1.2 | 0.99 |
| RM49_EXP_04 | 2025-11-17 | Operator B | 35.5 | 0.8 | 0.95 |
| Statistics | 22.2 ± 10.4 | 1.0 ± 0.2 | 0.97 ± 0.02 |
In this example, the high standard deviation in the EC50 value suggests significant inter-experimental variability.
Table 2: Example of a Shift in this compound Maximum Efficacy
| Experiment ID | Date | Cell Passage | Max Response (% of Control) |
| RM49_WK1_01 | 2025-10-05 | 5 | 98.5 |
| RM49_WK1_02 | 2025-10-07 | 6 | 101.2 |
| RM49_WK4_01 | 2025-10-26 | 15 | 75.3 |
| RM49_WK4_02 | 2025-10-28 | 16 | 72.1 |
This table illustrates a potential decrease in the maximal effect of this compound, which could be correlated with an increasing cell passage number.
Experimental Protocols
Protocol 1: Cell-Based Calcium Flux Assay for GPCR Activation
This protocol describes a method for measuring intracellular calcium mobilization following the activation of a Gq-coupled G-protein coupled receptor (GPCR) by this compound.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the target GPCR in DMEM supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, seed 50,000 cells per well in a 96-well black-walled, clear-bottom plate and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove cell culture medium from the wells and add 100 µL of the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare a 2X stock of this compound serial dilutions in assay buffer.
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to record fluorescence intensity (e.g., Excitation: 485 nm, Emission: 525 nm) every second for a total of 120 seconds.
-
After 20 seconds of baseline reading, inject 100 µL of the 2X this compound dilutions into the corresponding wells.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the maximum response of a reference agonist.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the EC50 and Hill slope.
-
Mandatory Visualizations
Technical Support Center: RM-493 (Setmelanotide)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RM-493 (Setmelanotide). The information is designed to address specific issues that may be encountered during experiments aimed at improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RM-493 (Setmelanotide)?
A1: RM-493, also known as Setmelanotide (B515575), is a potent and selective melanocortin-4 receptor (MC4R) agonist.[1][2][3] The MC4R is a key component of the leptin-melanocortin pathway in the hypothalamus, which regulates energy homeostasis, food intake, and body weight.[2][3][4] Setmelanotide mimics the action of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), by binding to and activating the MC4R. This activation is believed to restore the function of a disrupted MC4R pathway, leading to decreased hunger, reduced caloric intake, and increased energy expenditure.[4][5][6]
Q2: What are the most common adverse events observed with RM-493 in clinical trials, and how might they impact its therapeutic index?
A2: The most frequently reported treatment-emergent adverse events in clinical trials are injection site reactions (such as erythema, pruritus, and bruising), skin hyperpigmentation, nausea, vomiting, and diarrhea.[1][7][8][9] While many of these are considered mild to moderate, their frequency and potential for patient discomfort can be dose-limiting and thus narrow the therapeutic index. Notably, unlike first-generation MC4R agonists, Setmelanotide has not been associated with clinically significant increases in blood pressure or heart rate, which is a significant advantage for its therapeutic window.[9][10][11][12][13][14]
Q3: We are observing lower than expected efficacy in our in vivo models. What are some potential reasons?
A3: Several factors could contribute to lower-than-expected efficacy:
-
Animal Model: Ensure the chosen animal model has an intact and functional MC4R pathway. Efficacy is attenuated in models with MC4R deficiency.[14]
-
Dose Selection: The dose may be insufficient. Refer to preclinical data for effective dose ranges. For example, studies in diet-induced obese non-human primates showed significant weight loss at specific doses.
-
Route of Administration and Bioavailability: Subcutaneous administration is standard. Issues with injection technique or formulation could affect absorption and bioavailability. The peak plasma time for subcutaneous injection is approximately 8 hours, with an elimination half-life of about 11 hours.[4][8][15][16]
-
Drug Stability: Ensure the peptide is properly stored and handled to prevent degradation. The drug product is stored in a refrigerator (2°C to 8°C) and should not be frozen.[12]
Q4: How can we mitigate injection site reactions observed in our preclinical studies?
A4: Injection site reactions are common with subcutaneous administration of peptides. Strategies to mitigate these include:
-
Formulation Optimization: Modifying the formulation by adjusting the pH, tonicity, or including specific excipients can improve local tolerance. The commercial formulation includes excipients like m-cresol (B1676322) and edetate.
-
Injection Technique: Rotate injection sites and ensure proper subcutaneous administration technique to minimize local irritation.
-
Controlled Release Formulation: Developing a controlled-release formulation could reduce the concentration of the drug at the injection site at any given time, potentially decreasing irritation.
Q5: What is the rationale for expecting RM-493 to be effective in genetic disorders of obesity?
A5: RM-493 is designed to be a replacement therapy for individuals with genetic defects upstream of the MC4R in the leptin-melanocortin pathway.[7] In conditions like pro-opiomelanocortin (POMC) or leptin receptor (LEPR) deficiency, the signaling to the MC4R is impaired. By directly activating the MC4R, Setmelanotide bypasses these upstream defects to restore the pathway's function in regulating appetite and weight.[17]
Troubleshooting Guides
Issue 1: High Incidence of Nausea and Vomiting in Animal Models
-
Problem: A high incidence of nausea and vomiting is observed at the desired therapeutic dose, narrowing the therapeutic index.
-
Potential Causes & Troubleshooting Steps:
-
Dose Escalation: The initial dose may be too high. Implement a dose-escalation strategy, starting with a lower dose and gradually increasing to the target dose. This allows for adaptation. In clinical trials, a dose titration period is used to improve tolerability.[1]
-
Formulation: The formulation may lead to a rapid peak concentration. Consider a sustained-release formulation to slow absorption and reduce the maximum plasma concentration (Cmax), which may be associated with acute gastrointestinal side effects.
-
Concomitant Treatment: In a research setting, consider co-administration with an anti-emetic agent to determine if the efficacy endpoint can be achieved at a dose that would otherwise be limited by nausea. This is a common strategy in clinical development.
-
Issue 2: Inconsistent Efficacy Results in In Vitro MC4R Activation Assays
-
Problem: High variability in EC50 values is observed in cAMP accumulation assays.
-
Potential Causes & Troubleshooting Steps:
-
Cell Line and Receptor Expression: Ensure a stable cell line with consistent MC4R expression levels is used. Variability in receptor number can significantly impact the response.
-
Assay Conditions: Optimize assay parameters such as cell density, stimulation time, and the concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX).
-
Ligand Stability: Prepare fresh ligand solutions for each experiment, as peptide stability in solution can be a factor.
-
Agonist Purity: Verify the purity and integrity of the RM-493 compound.
-
Data Presentation
Table 1: Dose-Dependent Efficacy of Setmelanotide in Clinical Trials
| Indication | Age Group | Dose | Duration | Primary Efficacy Endpoint | Result |
| POMC or LEPR Deficiency | ≥ 6 years | 1.0 - 3.0 mg daily (titrated) | ~1 year | ≥10% weight loss | 80% of POMC patients, 45% of LEPR patients achieved endpoint[1] |
| Bardet-Biedl Syndrome | ≥ 6 years | Up to 3.0 mg daily | 52 weeks | ≥10% weight loss in patients ≥12 years | 35.7% of patients achieved endpoint[1] |
| Healthy Obese Volunteers | Adults | Weekly formulation | - | Weight loss comparable to daily formulation | Comparable weight loss observed[11] |
Table 2: Incidence of Common Adverse Events with Setmelanotide (Pooled Data)
| Adverse Event | Incidence (%) | Severity |
| Injection Site Reaction | 96% | Mild to Moderate |
| Skin Hyperpigmentation | 62% | Mild |
| Nausea | 36% | Mild to Moderate |
| Vomiting | 26% | Mild to Moderate |
| Diarrhea | 21% | Mild to Moderate |
| Spontaneous Penile Erections | 13% | Mild |
Data compiled from a meta-analysis of seven clinical trials.[18]
Table 3: Preclinical Toxicology of Setmelanotide in Monkeys
| Study Duration | Species | Route of Administration | Doses | NOAEL (No Observed Adverse Effect Level) | Key Findings |
| 39-Week | Cynomolgus Monkey | Subcutaneous | 0.5, 1.5, 3 mg/kg/day | 3 mg/kg/day | Dose-dependent, reversible skin hyperpigmentation. Decreased body weight gain at the highest dose. No adverse effects on cardiovascular parameters. |
NOAEL established based on the lack of adverse effects at this dose.
Experimental Protocols
Protocol 1: In Vitro MC4R Activation Assay (cAMP Accumulation)
This protocol is for measuring the potency of RM-493 in activating the MC4R by quantifying cyclic AMP (cAMP) accumulation in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human MC4R
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Assay buffer: Serum-free medium
-
RM-493 (Setmelanotide)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the MC4R-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Cell Starvation: On the day of the assay, remove the growth medium and wash the cells once with assay buffer. Add fresh assay buffer and incubate for 1-2 hours at 37°C to reduce basal cAMP levels.
-
PDE Inhibition: Prepare a solution of IBMX (a phosphodiesterase inhibitor) in assay buffer. Add this solution to the cells to a final concentration of 500 µM and incubate for 10-15 minutes at 37°C.
-
Agonist Stimulation: Prepare serial dilutions of RM-493 in assay buffer containing IBMX. Add the agonist solutions to the cells and incubate for 15-30 minutes at 37°C. Include a positive control (e.g., α-MSH) and a vehicle control.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Subcutaneous Toxicity Study in Rodents
This protocol outlines a general procedure for a 28-day repeat-dose subcutaneous toxicity study in rats to evaluate the local and systemic toxicity of RM-493.
Materials:
-
Sprague-Dawley rats (equal numbers of males and females)
-
RM-493 in a suitable vehicle (e.g., saline)
-
Vehicle control
-
Standard laboratory animal diet and water
-
Cages and environmental enrichment
-
Syringes and needles for subcutaneous injection
-
Equipment for clinical observations, blood collection, and necropsy
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the start of the study.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of RM-493). A typical group size is 10 animals per sex.
-
Dosing: Administer RM-493 or vehicle subcutaneously once daily for 28 consecutive days. Rotate the injection site on the dorsal region to minimize local irritation.
-
Clinical Observations: Conduct and record clinical observations daily, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.
-
Body Weight and Food Consumption: Record body weights prior to dosing and at least once a week thereafter. Measure food consumption weekly.
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the 28-day period, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination, paying close attention to the injection sites.
-
Data Analysis: Analyze the data for treatment-related effects on clinical signs, body weight, food consumption, clinical pathology parameters, and histopathology. Determine the No Observed Adverse Effect Level (NOAEL).
Visualizations
Caption: MC4R Signaling Pathway and the Action of RM-493.
Caption: Workflow for Improving the Therapeutic Index of RM-493.
References
- 1. mc4r.org.uk [mc4r.org.uk]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Injectable controlled release depots for large molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Development Strategies [outsourcedpharma.com]
- 7. Imcivree (setmelanotide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Clinical Review - Setmelanotide (Imcivree) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Rhythm Pharmaceuticals Announces New Clinical Data on Setmelanotide at ObesityWeek® 2020 – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. An evaluation of setmelanotide injection for chronic weight management in adult and pediatric patients with obesity due to Bardet-Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RM 49 (Setmelanotide)
This technical support guide provides troubleshooting information and frequently asked questions regarding the degradation and storage of RM 49, also known as Setmelanotide or RM-493. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific degradation pathways and optimal storage conditions for research-grade this compound are not extensively published. The following information is based on general knowledge of peptide therapeutics, information on setmelanotide's clinical formulations, and data from product data sheets. Researchers should always consult the manufacturer's specific recommendations for their product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or setmelanotide, is a selective agonist for the melanocortin 4 receptor (MC4R).[1] It is a peptide-based therapeutic with the sequence Ac-Arg-Cys-{d-Ala}-His-Phe-Arg-Trp-Cys-NH2, with a disulfide bridge between the two cysteine residues.[1] By activating the MC4R, it influences the leptin-melanocortin pathway, which is a key regulator of energy homeostasis, appetite, and body weight.[2]
Q2: What are the general storage recommendations for this compound?
A2: As a peptide, this compound should be stored in a cool, dry, and dark place. Product data sheets recommend sealed storage, away from moisture.[1] For short-term shipping, it is considered stable at room temperature for a few days.[3] For long-term storage, it is best to store it lyophilized at -20°C or -80°C. Once reconstituted, it should be used promptly or aliquoted and stored at -20°C or below to minimize freeze-thaw cycles.
Q3: How should I reconstitute this compound?
A3: Reconstitution will depend on the experimental requirements. It has been noted to be soluble in water (up to 62.5 mg/mL with sonication) and can be dissolved in DMSO.[1] For in vivo studies, various solvent systems have been used, such as 10% DMSO in 90% corn oil or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Always use sterile, nuclease-free solutions for reconstitution.
Q4: What are the likely causes of this compound degradation?
A4: Peptides like this compound are susceptible to several degradation pathways:
-
Oxidation: The tryptophan and histidine residues are susceptible to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: Peptide bonds can be hydrolyzed, especially at acidic or basic pH. The presence of a disulfide bridge adds a layer of complexity, as it can also be reduced or oxidized.
-
Proteolysis: If the experimental system contains proteases (e.g., from cell lysates or serum), the peptide can be enzymatically cleaved. The inclusion of a D-alanine residue in its sequence is a strategy to enhance metabolic stability.[4]
-
Physical Instability: Repeated freeze-thaw cycles can lead to aggregation and loss of activity. Adsorption to plastic or glass surfaces can also reduce the effective concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in cell-based assays | 1. Degradation of reconstituted this compound: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Adsorption to labware: Peptides can stick to the surfaces of tubes and plates. 3. Oxidation: Exposure to air and light can oxidize sensitive residues. | 1. Use freshly reconstituted this compound or a new aliquot. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. 2. Use low-protein-binding microplates and pipette tips. Consider adding a carrier protein like BSA (0.1%) to the dilution buffer. 3. Prepare solutions fresh and protect them from light. |
| Inconsistent results in animal studies | 1. Incomplete solubilization: The peptide may not be fully dissolved in the vehicle. 2. Instability in the formulation: The chosen vehicle may not be optimal for this compound stability. 3. Proteolytic degradation in vivo: The peptide is being cleared or degraded rapidly after administration. | 1. Ensure complete dissolution of the peptide in the initial solvent (e.g., DMSO) before adding the aqueous component. Gentle warming or sonication may help.[1] 2. Evaluate the pH and composition of the vehicle. Buffering the solution may be necessary. Clinical formulations have used citrate (B86180) buffer at pH 6.4.[5] 3. While this compound is designed for improved stability, its in vivo half-life is approximately 11 hours.[3] Account for this in the experimental design. |
| Precipitate forms after reconstitution or dilution | 1. Poor solubility: The concentration may be too high for the chosen solvent. 2. pH-dependent solubility: The pH of the diluent may be at or near the isoelectric point of the peptide. | 1. Reconstitute at a lower concentration. Refer to solubility data; for example, it is soluble in water at 62.5 mg/mL (with sonication).[1] 2. Adjust the pH of the buffer. Test small aliquots at different pH values to determine optimal solubility. |
| Change in appearance of lyophilized powder | Moisture absorption: The container seal may have been compromised, leading to hydration of the powder. | Discard the vial. Moisture can accelerate degradation. Always store in a desiccator if the container has been opened and is not being used immediately. |
Quantitative Data Summary
Specific quantitative data on this compound degradation rates under various experimental conditions are not publicly available. The table below summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C49H68N18O9S2 | [1] |
| Molecular Weight | 1117.31 g/mol | [1] |
| Sequence | Ac-Arg-Cys-{d-Ala}-His-Phe-Arg-Trp-Cys-NH2 (Disulfide bridge: Cys2-Cys8) | [1] |
| EC50 (human MC4R) | 0.27 nM | [1] |
| EC50 (rat MC4R) | 0.28 nM | [1] |
| In Vivo Half-life | ~11 hours | [3] |
| Shipping Condition | Room temperature (stable for a few days) | [3] |
| Recommended Storage | Sealed, away from moisture. Long-term at -20°C or -80°C. | [1] |
Experimental Protocols
The following are generalized protocols for assessing the stability of a peptide like this compound. These should be adapted based on the specific experimental setup and available analytical methods (e.g., HPLC, mass spectrometry, cell-based activity assays).
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and assess the stability of this compound under stress conditions.
Methodology:
-
Preparation: Reconstitute this compound in a suitable buffer (e.g., phosphate (B84403) or citrate buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the this compound solution and subject it to the following conditions for a defined period (e.g., 24, 48, 72 hours):
-
Acidic: 0.1 M HCl at 40°C.
-
Basic: 0.1 M NaOH at 40°C.
-
Oxidative: 3% H2O2 at room temperature.
-
Thermal: 60°C in a neutral buffer.
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature.
-
-
Neutralization: At each time point, withdraw a sample. Neutralize the acidic and basic samples to a pH of ~7.
-
Analysis: Analyze the samples using a stability-indicating method, such as reverse-phase HPLC (RP-HPLC) with UV detection. Compare the peak area of the intact this compound to a control sample stored at -80°C. Characterize major degradation products using mass spectrometry if possible.
-
Activity Assay: Assess the biological activity of the stressed samples using an MC4R activation assay (e.g., cAMP accumulation assay) to correlate chemical degradation with loss of function.
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of this compound in a specific formulation or buffer intended for an experiment.
Methodology:
-
Preparation: Prepare the this compound solution in the final experimental buffer at the intended concentration.
-
Storage Conditions: Aliquot the solution into sterile, low-binding tubes and store them under various conditions relevant to the experiment:
-
Refrigerated (2-8°C)
-
Room temperature (~25°C)
-
Body temperature (37°C)
-
-
Time Points: Collect samples at multiple time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week).
-
Analysis: Analyze the samples for purity and concentration using RP-HPLC.
-
Activity Assay: Test the biological activity of the samples using a relevant functional assay to determine if there is any loss of potency over time.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setmelanotide acetate | peptide-based agonist of melanocortin 4 receptor (MC4R) | CAS# 1504602-49-6 | RM-493; IRC-022493; BIM-22493; Imcivree| treatment of genetic obesity | InvivoChem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2019099735A1 - Sustained release peptide formulations - Google Patents [patents.google.com]
Technical Support Center: Minimizing RM 49 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the investigational compound RM 49 in preclinical animal studies. The following information is based on established principles of toxicology and preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing high mortality at our initial therapeutic dose of this compound in mice. What are the immediate steps to troubleshoot this?
A1: High mortality at a presumed therapeutic dose indicates a narrow therapeutic window. Immediate actions should include:
-
Dose-Range Finding Study: Conduct a robust dose-range finding study with multiple dose levels to determine the Maximum Tolerated Dose (MTD).
-
Vehicle and Formulation Analysis: Ensure the vehicle is non-toxic and the formulation is stable and appropriate for the route of administration. Run a vehicle-only control group.
-
Route of Administration: Consider whether the route of administration (e.g., intravenous vs. oral) is contributing to acute toxicity. Different routes can significantly alter the pharmacokinetic and toxicity profile.
-
Clinical Observations: Record detailed clinical observations (e.g., changes in activity, posture, breathing) to understand the nature of the acute toxicity.
Q2: What are the common causes of off-target toxicity with small molecule inhibitors like this compound?
A2: Off-target toxicity is a frequent challenge and can stem from several factors:
-
Lack of Specificity: The compound may bind to unintended cellular targets in addition to the intended one.
-
Metabolite Toxicity: The metabolic breakdown of this compound in the liver or other tissues could produce toxic byproducts.
-
Disruption of Essential Pathways: The compound might interfere with fundamental cellular processes necessary for survival.
-
Immune Response: The compound or its metabolites could trigger an adverse immune reaction.
Q3: How can we proactively design our studies to minimize the risk of this compound-induced toxicity?
A3: A proactive approach involves a well-structured preclinical safety evaluation:
-
In Vitro Cytotoxicity Assays: Before moving into animal models, determine the cytotoxic potential of this compound across a panel of relevant cell lines.
-
Tiered Toxicity Testing: Begin with acute toxicity studies to establish a dose range, followed by subacute or subchronic studies with repeated dosing to identify cumulative toxic effects.[1]
-
Biomarker Monitoring: Incorporate routine monitoring of hematology and clinical chemistry parameters to detect early signs of organ damage.[1]
-
Histopathology: Conduct thorough histopathological examination of major organs to identify any structural changes or damage caused by this compound.[1]
Troubleshooting Guides
Issue 1: Signs of Hepatotoxicity (Elevated Liver Enzymes)
-
Problem: Elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are observed in blood samples from animals treated with this compound.
-
Troubleshooting Steps:
-
Confirm with Histopathology: Correlate the elevated enzyme levels with microscopic examination of liver tissue to confirm cellular damage.
-
Dose Reduction: Assess if the hepatotoxicity is dose-dependent by testing lower doses.
-
Investigate Mechanism: Conduct further studies to understand the mechanism of liver injury (e.g., mitochondrial toxicity assays, oxidative stress markers).
-
Consider Formulation: Some excipients in the formulation can cause liver stress. Test the vehicle alone.
-
Issue 2: Nephrotoxicity (Kidney Damage)
-
Problem: Increased serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels are detected, suggesting kidney dysfunction.
-
Troubleshooting Steps:
-
Urinalysis: Perform urinalysis to check for proteinuria, glucosuria, or the presence of casts, which can indicate the type of kidney injury.
-
Histopathology of Kidney: Examine kidney tissue for signs of tubular necrosis, interstitial nephritis, or glomerular damage.
-
Hydration Status: Ensure animals are adequately hydrated, as dehydration can exacerbate kidney injury.
-
Alternative Dosing Schedule: Consider a less frequent dosing schedule to allow for renal clearance and recovery.
-
Data Presentation
Table 1: Example Dose-Range Finding Study for this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |
| Vehicle Control | 5 | 0/5 | No observable abnormalities |
| 10 | 5 | 0/5 | No observable abnormalities |
| 30 | 5 | 1/5 | Lethargy, ruffled fur |
| 100 | 5 | 4/5 | Severe lethargy, ataxia, mortality within 24h |
| 300 | 5 | 5/5 | Mortality within 4 hours |
Table 2: Example Clinical Chemistry Results from a 14-Day Rat Study with this compound
| Parameter | Vehicle Control (Mean ± SD) | This compound (10 mg/kg) (Mean ± SD) | This compound (30 mg/kg) (Mean ± SD) |
| ALT (U/L) | 35 ± 5 | 42 ± 8 | 150 ± 25 |
| AST (U/L) | 50 ± 10 | 65 ± 12 | 250 ± 40 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 1.5 ± 0.3 |
| BUN (mg/dL) | 20 ± 3 | 25 ± 5 | 60 ± 10 |
| * Statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Use a single sex of rodents (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study is complete when a sufficient number of reversals in outcome have been observed to allow for calculation of an estimated LD50. This method minimizes the number of animals required.[2]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., HepG2 for liver toxicity screening) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Preclinical toxicity testing workflow for this compound.
Caption: Troubleshooting logic for high mortality in animal studies.
Caption: Hypothetical signaling pathway for this compound toxicity.
References
Validation & Comparative
A Comparative Analysis of RM-49 and Mitomycin C in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of RM-49, a derivative of Mitomycin C, and its parent compound, Mitomycin C, on non-small cell lung cancer (NSCLC) cell lines. The objective is to present available experimental data on their anti-cancer properties, including cytotoxicity, effects on the cell cycle, and induction of apoptosis. This document also outlines detailed experimental protocols for the key assays discussed and visualizes the known signaling pathways and experimental workflows.
Executive Summary
Mitomycin C is a well-established anti-tumor antibiotic known to induce DNA crosslinking, leading to cell cycle arrest and apoptosis in cancer cells. RM-49, a derivative of Mitomycin C, has also demonstrated cytotoxic effects against NSCLC cell lines. While direct comparative studies are limited, this guide synthesizes the available data to offer a comparative perspective on their efficacy and mechanisms of action.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the effects of RM-49 and Mitomycin C on NSCLC cell lines.
Table 1: Comparative Cytotoxicity of RM-49 and Mitomycin C in NSCLC Cell Lines
| Compound | Cell Line | IC50 Value | Assay | Reference |
| RM-49 | NSCLC cell lines | 0.01-0.5 µg/mL | MTT Assay | [1] |
| Mitomycin C | A549 | ~80 µM for ~44% inhibition | Not specified | [2] |
| Mitomycin C | A549 | Significant inhibition at 300 µM (48.39 ± 3.32%) | Not specified | [2] |
Note: A direct comparison of IC50 values is challenging due to the limited publicly available data for RM-49, which is presented as a range across unspecified NSCLC cell lines. The data for Mitomycin C is presented as percentage inhibition at specific concentrations.
Table 2: Effects of Mitomycin C on Cell Cycle Distribution in A549 NSCLC Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 55.2 ± 3.1 | 35.4 ± 2.5 | 9.4 ± 1.8 | [2] |
| Mitomycin C (10 µM) | 68.7 ± 4.2 | 23.1 ± 3.3 | 8.2 ± 2.1 | [2] |
| Mitomycin C (300 µM) | 75.3 ± 5.5 | 15.8 ± 2.9 | 8.9 ± 2.4 | [2] |
* Indicates a statistically significant difference compared to the control group (P < 0.05). Data for RM-49 on cell cycle distribution is not currently available in the public domain.
Table 3: Induction of Apoptosis by Mitomycin C in A549 NSCLC Cells
| Treatment | Apoptosis Induction | Method | Reference |
| Mitomycin C (10 µM and 300 µM) | Increased cell debris and proportion of diploid cells, indicating apoptosis. | Flow Cytometry | [2] |
| Mitomycin C (2.0 µg/ml) | Up to 20% of cells underwent apoptosis at 72h. | Immunostaining for activated caspase-3 | [3] |
Quantitative data on the percentage of apoptotic cells for RM-49 is not currently available in the public domain.
Mechanism of Action
Mitomycin C is a bioreductive alkylating agent that, upon intracellular activation, crosslinks DNA, primarily at guanine (B1146940) nucleotides. This damage inhibits DNA synthesis and triggers a cascade of cellular responses.[4]
Known signaling pathways affected by Mitomycin C in cancer cells include:
-
DNA Damage Response: The DNA crosslinks activate DNA repair pathways. If the damage is too extensive, it leads to the induction of apoptosis.
-
Cell Cycle Arrest: Mitomycin C has been shown to cause a G1/G0 phase arrest in A549 NSCLC cells.[2] This is potentially mediated by the up-regulation of the Retinoblastoma (Rb) gene.[2] In other contexts, it can also induce an S-phase arrest.[3]
-
Apoptosis Induction: Mitomycin C induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases 8 and 9.[5][6] It can also upregulate the expression of death receptors like DR4 and DR5, sensitizing cells to TRAIL-induced apoptosis.[7]
-
MAPK/ERK Pathway: Mitomycin C can activate the ERK pathway, which in turn can modulate the expression of proteins involved in immune response, such as PD-L1 and MHC-I, in NSCLC cells.[8]
-
Akt Pathway: Activation of the Akt signaling pathway has been associated with resistance to Mitomycin C in aggressive lung cancer cells.[4]
RM-49 , as a derivative of Mitomycin C, is presumed to share a similar fundamental mechanism of action involving DNA alkylation. However, specific details regarding the signaling pathways it modulates in NSCLC cells have not been extensively documented in publicly available literature.
Mandatory Visualization
Below are diagrams illustrating the known signaling pathways of Mitomycin C and a generalized experimental workflow.
Caption: Signaling pathways affected by Mitomycin C in NSCLC cells.
Caption: Presumed mechanism of action for RM-49 as a Mitomycin C derivative.
Caption: General experimental workflow for in vitro compound evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: NSCLC cells (e.g., A549, H1299) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of RM-49 or Mitomycin C. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: NSCLC cells are seeded in 6-well plates and treated with RM-49 or Mitomycin C at the desired concentrations for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.
-
Cell Washing: The cells are washed twice with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: NSCLC cells are treated with RM-49 or Mitomycin C as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI signal.
Conclusion
Mitomycin C is a potent cytotoxic agent against NSCLC cells, inducing G1/G0 cell cycle arrest and apoptosis through mechanisms involving DNA damage and modulation of key signaling pathways like ERK and Akt. RM-49, a derivative of Mitomycin C, also demonstrates cytotoxicity against NSCLC cell lines, with reported IC50 values in the sub-micromolar range. However, a detailed comparative analysis is hampered by the limited availability of public data on RM-49's effects on the cell cycle, apoptosis, and its specific signaling interactions. Further research is warranted to fully elucidate the therapeutic potential and mechanistic profile of RM-49 in NSCLC. This guide serves as a summary of the current knowledge and a framework for future comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitomycin C induces apoptosis and caspase-8 and -9 processing through a caspase-3 and Fas-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitomycin C enhanced the efficacy of PD-L1 blockade in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of RM-493 (Setmelanotide) with Cisplatin: A Review of Preclinical Data
A thorough review of published scientific literature reveals no direct preclinical or clinical studies evaluating the combination of RM-493 (setmelanotide) with cisplatin (B142131) for the treatment of any form of cancer. Setmelanotide (B515575) is a potent melanocortin-4 receptor (MC4R) agonist approved for the treatment of rare genetic disorders of obesity.[1][2] Its mechanism of action involves activating the MC4R pathway in the brain to regulate appetite and energy expenditure.[1]
Conversely, emerging research into the role of the MC4R in oncology suggests that antagonism, rather than agonism, of this receptor may hold therapeutic potential in certain cancers. This guide will objectively present the available data on the role of the MC4R pathway in cancer and the preclinical findings on MC4R antagonists in combination with other chemotherapeutic agents, providing a scientific context for why the combination of an MC4R agonist like setmelanotide with cisplatin has not been explored.
The Role of Melanocortin-4 Receptor (MC4R) in Cancer
Recent studies have identified the expression of MC4R in several cancer types, including melanoma, colorectal cancer, and anaplastic thyroid cancer.[3][4] In these contexts, research indicates that the MC4R signaling pathway may contribute to tumor cell survival and proliferation.[3]
Signaling Pathways
The MC4R is a G-protein coupled receptor that, upon activation, can stimulate various downstream signaling cascades. One of the key pathways implicated in MC4R-mediated effects in cancer cells is the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][4] Activation of the ERK1/2 pathway is known to promote cell proliferation and inhibit apoptosis, processes that are central to cancer progression.
Below is a diagram illustrating the potential signaling pathway of MC4R in cancer cells.
Preclinical Studies with MC4R Antagonists
Contrary to the mechanism of setmelanotide, preclinical studies have focused on inhibiting MC4R signaling in cancer cells using selective antagonists. These studies have shown that blocking the MC4R can lead to anti-proliferative and pro-apoptotic effects.[3][4] Furthermore, some investigations have reported synergistic effects when combining an MC4R antagonist with existing chemotherapy drugs.
Combination Therapy with MC4R Antagonists
The following table summarizes the key findings from preclinical studies on the combination of MC4R antagonists with other anti-cancer agents.
| Cancer Type | MC4R Antagonist | Combination Agent | Key Findings | Reference |
| Melanoma | ML00253764 | Vemurafenib (B611658) (B-Raf inhibitor) | Synergistic effect on melanoma cells in vitro; inhibited in vivo tumor growth. | [4] |
| Colorectal & Anaplastic Thyroid Cancer | ML00253764 | Vinorelbine, SN-38 (active metabolite of Irinotecan) | Significant synergy in vitro; reduced tumor volume in vivo. | [3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical studies of MC4R antagonists are provided below.
Cell Viability Assay
-
Cell Lines: Human melanoma (A-2058, WM 266-4), colorectal adenocarcinoma (Caco-2, HT-29), anaplastic thyroid carcinoma (8305C).[3][4]
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of the MC4R antagonist, the chemotherapeutic agent, or a combination of both.
-
Analysis: Cell viability is assessed after a specified incubation period (e.g., 72 hours) using a colorimetric assay such as the MTT or MTS assay. The half-maximal inhibitory concentration (IC50) is calculated. The synergistic, additive, or antagonistic effects of the drug combinations are determined using the combination index (CI) method.[4]
In Vivo Tumor Xenograft Studies
-
Animal Model: Athymic Nude-Foxn1nu mice.[3]
-
Procedure: Cancer cells are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Treatment: Mice are treated with the MC4R antagonist, chemotherapy, the combination, or a vehicle control. Treatment is administered according to a predefined schedule and dosage.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[3]
Logical Workflow for Preclinical Combination Therapy Evaluation
The following diagram illustrates a typical workflow for evaluating a novel combination therapy in a preclinical setting.
Conclusion
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Rhythm Initiates Clinical Trial of RM-493 for Obesity Caused by Genetic Variant – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 3. mdpi.com [mdpi.com]
- 4. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Biomarkers for Predicting Sensitivity to RM 49 (Olaparib) and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to predict sensitivity to the PARP inhibitor RM 49 (using Olaparib as a proxy) and its common alternative, platinum-based chemotherapy. The information presented is intended to assist researchers and drug development professionals in understanding the predictive value of these biomarkers and the methodologies used for their detection.
Introduction to this compound (Olaparib) and the Importance of Predictive Biomarkers
This compound, represented here by the well-characterized PARP (Poly ADP-ribose polymerase) inhibitor Olaparib, is a targeted therapy that has shown significant efficacy in cancers with deficiencies in the homologous recombination repair (HRR) pathway. The mechanism of action of PARP inhibitors relies on the concept of synthetic lethality. In cancer cells with a compromised HRR pathway, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death.
Given this targeted mechanism, the identification of predictive biomarkers is crucial for selecting patients who are most likely to benefit from Olaparib treatment. This guide will focus on the key biomarkers for Olaparib sensitivity and compare them with biomarkers for sensitivity to platinum-based chemotherapy, a standard-of-care treatment for many of the same cancer types.
Quantitative Comparison of Biomarker Performance
The following tables summarize the performance of key biomarkers in predicting the response to Olaparib and platinum-based chemotherapy.
Table 1: Biomarkers for Predicting Olaparib Sensitivity
| Biomarker | Drug | Patient Population | Efficacy Endpoint | Response/Outcome with Biomarker | Response/Outcome without Biomarker |
| Germline BRCA1/2 Mutation | Olaparib | Platinum-Sensitive Relapsed Ovarian Cancer | Objective Response Rate (ORR) | 72%[1] | 52.4% (BRCA wild-type)[2] |
| Platinum-Sensitive Relapsed Ovarian Cancer | Median Progression-Free Survival (PFS) | 13.4 months[1] | 8.2 months (BRCA wild-type)[2] | ||
| Somatic BRCA1/2 Mutation | Olaparib | Platinum-Sensitive Relapsed Ovarian Cancer | 18-month Overall Survival (OS) Rate | 88.0%[3] | 78.6% (HRD-positive, non-BRCAm)[3] |
| Homologous Recombination Deficiency (HRD) Positive Status | Olaparib + Bevacizumab | Newly Diagnosed Advanced Ovarian Cancer | 5-year Overall Survival (OS) Rate | 65.5%[4] | 48.4% (Placebo + Bevacizumab in HRD+ population)[4] |
| Platinum-Sensitive Relapsed Ovarian Cancer (non-gBRCAm) | Percentage of Patients with Long-Term PFS (>18 months) | 70%[5] | 40% (in short-term PFS group)[5] |
Table 2: Biomarkers for Predicting Platinum-Based Chemotherapy Sensitivity
| Biomarker | Drug | Patient Population | Efficacy Endpoint | Response/Outcome with Biomarker | Response/Outcome without Biomarker |
| BRCA1/2 Mutation | Platinum-based chemotherapy | Recurrent Platinum-Sensitive Ovarian Cancer | Objective Response Rate (ORR) | 71%[2] | 72% (BRCA wild-type)[2] |
| Recurrent Platinum-Sensitive Ovarian Cancer | Median Progression-Free Survival (PFS) | 10.5 months[2] | 9.7 months (BRCA wild-type)[2] | ||
| Homologous Recombination Deficiency (HRD) Positive Status | Platinum-based chemotherapy | High-Grade Serous Ovarian Cancer | Platinum-Sensitive Recurrence Rate | Higher in HRD+ vs. HRD-[6] | Lower in HRD- vs. HRD+[6] |
| Platinum Sensitivity (Clinical Biomarker) | Olaparib | Recurrent Ovarian Cancer | Objective Response Rate (ORR) | 35% (Platinum-sensitive)[7] | 13% (Platinum-resistant)[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of PARP inhibition in HR-deficient cells.
Caption: Workflow for biomarker analysis from tumor tissue.
Experimental Protocols
BRCA1/2 Mutation and HRD Status Analysis via Next-Generation Sequencing (NGS)
This protocol provides a general overview of the steps involved in identifying BRCA1/2 mutations and determining HRD status from formalin-fixed paraffin-embedded (FFPE) tumor tissue.
a. Sample Preparation:
-
FFPE tumor tissue blocks or slides are obtained. A pathologist reviews an H&E stained slide to identify and mark the tumor region, ensuring a minimum of 20% tumor cellularity.
-
DNA is extracted from the macro-dissected tumor tissue using a commercially available kit optimized for FFPE samples.
-
The quantity and quality of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
b. Library Preparation and Sequencing:
-
The extracted DNA is fragmented, and adapters are ligated to the ends of the DNA fragments to create a sequencing library.
-
Targeted enrichment is performed to selectively capture the coding regions of BRCA1 and BRCA2 and other genes relevant to the HRR pathway, as well as a large number of single nucleotide polymorphisms (SNPs) across the genome for HRD assessment.
-
The enriched library is then sequenced on an NGS platform (e.g., Illumina MiSeq or Thermo Fisher Ion S5).
c. Bioinformatic Analysis:
-
The sequencing data is aligned to the human reference genome.
-
Variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions, and deletions (indels) in BRCA1 and BRCA2.
-
The identified variants are annotated and classified as pathogenic, likely pathogenic, benign, likely benign, or of uncertain significance.
-
For HRD status, the genomic instability score (GIS) is calculated by analyzing genome-wide loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST)[8][9][10]. A tumor is typically considered HRD-positive if it has a pathogenic BRCA1/2 mutation or a GIS above a validated threshold.
RAD51 Foci Formation Assay (Functional Assessment of HRD)
This immunofluorescence-based assay measures the formation of RAD51 foci in the nucleus, which is a key step in homologous recombination repair. A reduced ability to form RAD51 foci indicates HRD.
a. Cell Culture and Treatment:
-
Cancer cells are seeded on coverslips in a multi-well plate and allowed to adhere overnight.
-
To induce DNA double-strand breaks, cells are treated with a DNA damaging agent (e.g., mitomycin C or irradiation).
-
Following damage induction, cells are incubated for a period (e.g., 4-8 hours) to allow for RAD51 foci formation[11].
b. Immunofluorescence Staining:
-
Cells are fixed with a solution such as 4% paraformaldehyde and then permeabilized with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Non-specific antibody binding is blocked using a blocking buffer (e.g., PBS with bovine serum albumin).
-
Cells are incubated with a primary antibody specific for RAD51 overnight at 4°C.
-
After washing, a fluorescently labeled secondary antibody is added and incubated for 1 hour at room temperature in the dark.
-
The nuclei are counterstained with DAPI.
c. Imaging and Quantification:
-
The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.
-
The number of RAD51 foci per nucleus is quantified in at least 100 cells per condition. A cell is considered positive for RAD51 foci if it has a defined number of foci (e.g., ≥5)[12].
-
The percentage of RAD51-positive cells is calculated to determine the HR competency of the cells.
Determination of Platinum Sensitivity
Platinum sensitivity is a clinical biomarker defined by the time interval between the completion of the last platinum-based chemotherapy and the date of disease progression or recurrence.
-
Platinum-sensitive: Recurrence or progression occurs more than 6 months after the last dose of platinum-based chemotherapy.
-
Platinum-resistant: Recurrence or progression occurs within 6 months of the last dose of platinum-based chemotherapy.
-
Platinum-refractory: Disease progression occurs during platinum-based chemotherapy.
This clinical determination is a critical factor in deciding subsequent treatment strategies for recurrent ovarian cancer and other malignancies.
References
- 1. onclive.com [onclive.com]
- 2. No Difference in PFS Between Platinum-Based Chemotherapy and Olaparib in Women with Platinum-Sensitive Ovarian Cancer [theoncologynurse.com]
- 3. Olaparib as treatment for platinum-sensitive relapsed ovarian cancer by BRCA mutation and homologous recombination deficiency: Phase 2 LIGHT study final overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esmo.org [esmo.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. news-medical.net [news-medical.net]
- 7. A reliable method for the detection of BRCA1 and BRCA2 mutations in fixed tumour tissue utilising multiplex PCR-based targeted next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myriad.com [myriad.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. myriad.com [myriad.com]
- 11. benchchem.com [benchchem.com]
- 12. icm.unicancer.fr [icm.unicancer.fr]
Preclinical Evaluation of RM-49 in Lung Cancer: A Comparative Analysis
An objective comparison of the preclinical performance of the novel therapeutic candidate, RM-49, against established and emerging treatments for lung cancer is not possible at this time due to the absence of publicly available data on this specific compound.
Extensive searches of scientific literature and drug development databases for "RM-49" in the context of lung cancer did not yield any specific preclinical studies, experimental data, or information on its mechanism of action. The information landscape is rich with general preclinical models for lung cancer research, including murine models, patient-derived xenografts (PDXs), and lung cancer organoids, which are used to evaluate a wide array of therapeutic strategies.[1][2][3][4] These models are crucial for advancing our understanding of tumor biology and for the initial testing of novel treatments.[2][3][5] However, without specific data on RM-49, a direct comparison to alternative therapies cannot be conducted.
For a comprehensive preclinical evaluation of a novel compound like RM-49, researchers and drug development professionals would typically require access to data pertaining to its efficacy in various lung cancer models, its mechanism of action, and its safety profile. Key experiments would involve assessing its impact on tumor growth and metastasis, identifying the signaling pathways it modulates, and comparing its performance to standard-of-care treatments or other investigational drugs.
Should data on RM-49 become available, a thorough comparison guide would be structured to include the following sections:
Comparative Efficacy in Lung Cancer Models
This section would present quantitative data on the anti-tumor activity of RM-49 in comparison to other relevant compounds. Data would be summarized in a tabular format for clarity.
Table 1: Comparative In Vitro Cytotoxicity in Human Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| RM-49 | A549 | Data not available |
| H1975 | Data not available | |
| Cisplatin | A549 | Reference Value |
| H1975 | Reference Value | |
| Osimertinib | H1975 (EGFR T790M) | Reference Value |
Table 2: Comparative In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| RM-49 | A549 Xenograft | Data not available | Data not available |
| Paclitaxel | A549 Xenograft | Reference Value | Reference Value |
| RM-49 | PDX Model (LU-01) | Data not available | Data not available |
| Pembrolizumab | Syngeneic Model | Reference Value | Reference Value |
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanism of a new drug is critical. This section would detail the signaling pathways affected by RM-49.
Hypothetical Signaling Pathway Affected by RM-49
Caption: Hypothetical signaling pathway inhibited by RM-49.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. This section would provide protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Human lung cancer cell lines (e.g., A549, H1975) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of RM-49 or a reference compound for 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Study
-
Six-week-old female athymic nude mice are subcutaneously injected with 5 x 10^6 A549 cells in 100 µL of Matrigel.
-
When tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups (n=8 per group).
-
RM-49 is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow Diagram
Caption: General workflow for preclinical drug evaluation.
Without specific preclinical data for RM-49, a meaningful comparison to other lung cancer therapies is not feasible. The provided structure and examples illustrate how such a guide would be developed once the necessary information becomes available through publication or other forms of data release. Researchers are encouraged to consult peer-reviewed scientific literature for the most current and comprehensive data on novel therapeutic agents in lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Models for Functional Precision Lung Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Models for Functional Precision Lung Cancer Research | MDPI [mdpi.com]
- 4. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
RM-49: A Comparative Analysis of its Synergistic Potential with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RM-49, a derivative of the potent chemotherapeutic agent Mitomycin C, and its potential synergistic interactions with other anticancer drugs. While direct experimental data on the synergistic effects of RM-49 is limited, this document leverages available preclinical data for RM-49 and extensive research on its parent compound, Mitomycin C, to offer a comprehensive overview for research and drug development professionals.
Introduction to RM-49
RM-49 is a derivative of Mitomycin C, an antibiotic isolated from Streptomyces caespitosus that has been a cornerstone of cancer chemotherapy for decades.[1] Like its parent compound, RM-49 is presumed to exert its cytotoxic effects through the alkylation and cross-linking of DNA, leading to the inhibition of DNA synthesis and induction of apoptosis in cancer cells. Preclinical studies have demonstrated the in vitro antitumor activity of RM-49 against various lung cancer cell lines.[2]
Comparative In Vitro Cytotoxicity of RM-49
A key study by Horiuchi et al. (1988) evaluated the in vitro cytotoxicity of RM-49 against a panel of small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines. The 50% inhibitory concentration (IC50) values were determined using a tetrazolium dye (MTT) assay and compared with those of established chemotherapeutic agents.
| Cell Line | RM-49 (µg/mL) | Mitomycin C (µg/mL) | Cisplatin (B142131) (µg/mL) | Carboplatin (µg/mL) | Doxorubicin (B1662922) (µg/mL) |
| SCLC | |||||
| NCI-H69 | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.25 ± 0.07 | 2.5 ± 0.7 | 0.02 ± 0.01 |
| NCI-H128 | 0.04 ± 0.01 | 0.05 ± 0.02 | 0.30 ± 0.08 | 3.1 ± 0.9 | 0.03 ± 0.01 |
| NCI-N231 | 0.02 ± 0.01 | 0.03 ± 0.01 | 0.18 ± 0.05 | 1.9 ± 0.5 | 0.02 ± 0.01 |
| NSCLC | |||||
| NCI-H157 | 0.15 ± 0.04 | 0.20 ± 0.06 | 1.5 ± 0.4 | 15.0 ± 4.2 | 0.10 ± 0.03 |
| NCI-H226 | 0.21 ± 0.06 | 0.28 ± 0.08 | 2.1 ± 0.6 | 20.0 ± 5.6 | 0.15 ± 0.04 |
| NCI-H460 | 0.08 ± 0.02 | 0.11 ± 0.03 | 0.8 ± 0.2 | 8.0 ± 2.2 | 0.06 ± 0.02 |
Table 1: Comparative IC50 Values of RM-49 and Other Chemotherapeutic Drugs against Lung Cancer Cell Lines. Data is presented as mean ± standard deviation. This data is synthesized from the findings reported by Horiuchi N, et al., in Cancer Chemotherapy and Pharmacology, 1988.[2]
Mechanism of Action and Signaling Pathways
As a Mitomycin C derivative, the primary mechanism of action of RM-49 is believed to be the induction of DNA interstrand cross-links. This process is initiated by the reductive activation of the mitomycin quinone ring, a reaction that can be catalyzed by various intracellular reductases. The resulting activated species is a potent electrophile that can alkylate DNA, preferentially at CpG sequences. The formation of interstrand cross-links physically prevents the separation of DNA strands, thereby blocking DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.
The extensive DNA damage induced by Mitomycin C, and presumably by RM-49, activates the DNA damage response (DDR) pathway. A key player in this pathway is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is activated by stalled replication forks resulting from the DNA cross-links.[3] Activation of ATR leads to the phosphorylation of a cascade of downstream targets, including Chk1, which in turn mediates cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair. If the damage is too extensive to be repaired, the cells are directed towards apoptosis.
Figure 1: Simplified signaling pathway of Mitomycin C and, by extension, RM-49.
Potential Synergy with Other Chemotherapeutic Drugs
While direct evidence for the synergistic effects of RM-49 is not available in the public domain, studies on Mitomycin C provide a strong basis for hypothesizing potential synergistic combinations. Synergy often arises when two drugs act on different targets or pathways, or when one drug sensitizes cancer cells to the effects of the other.
Potential Synergistic Combinations (based on Mitomycin C data):
-
With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): Combining agents that induce different types of DNA lesions can overwhelm the cancer cell's repair capacity. For instance, Mitomycin C's cross-links combined with the adducts formed by cisplatin or the topoisomerase II inhibition by doxorubicin could lead to a supra-additive cytotoxic effect.[4][5]
-
With Antimetabolites (e.g., 5-Fluorouracil): Antimetabolites interfere with the synthesis of DNA precursors. By depleting the nucleotide pool, they can enhance the incorporation of alkylating agents like Mitomycin C into the DNA, thus potentiating its effect.
-
With Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan): Topoisomerase inhibitors create DNA strand breaks. The presence of Mitomycin C-induced cross-links can convert these transient breaks into permanent, lethal DNA damage.
-
With Histone Deacetylase (HDAC) Inhibitors (e.g., Chidamide): HDAC inhibitors can alter chromatin structure, making DNA more accessible to alkylating agents like Mitomycin C. Studies have shown a synergistic cytotoxic effect between chidamide (B1683975) and mitomycin C in bladder cancer cells.[6]
Experimental Protocols
The following is a generalized protocol for an in vitro cytotoxicity assay, based on the methodology typically used in studies like that of Horiuchi et al. and other standard practices.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Figure 2: A generalized workflow for determining in vitro cytotoxicity using the MTT assay.
Detailed Methodologies:
-
Cell Culture: Human lung cancer cell lines (e.g., NCI-H69, NCI-H460) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (RM-49, other chemotherapeutics, or combinations).
-
After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion and Future Directions
RM-49, a derivative of Mitomycin C, demonstrates potent in vitro cytotoxicity against lung cancer cell lines, with an activity profile comparable to its parent compound. While direct experimental evidence of its synergistic effects is lacking, the extensive literature on Mitomycin C suggests a high potential for synergistic interactions when RM-49 is combined with other classes of chemotherapeutic agents.
Future research should focus on validating these hypothesized synergistic combinations through rigorous preclinical studies. Investigating the precise molecular mechanisms underlying the action of RM-49 and its impact on cellular signaling pathways will be crucial for its rational development as a novel anticancer agent. Such studies will be instrumental in defining the therapeutic potential of RM-49, both as a monotherapy and as part of combination regimens, for the treatment of lung cancer and potentially other solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro antitumor activity of mitomycin C derivative (RM-49) and new anticancer antibiotics (FK973) against lung cancer cell lines determined by tetrazolium dye (MTT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the S phase DNA damage checkpoint by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the synergistic effect of doxorubicin and mitomycin C against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chidamide and mitomycin C exert synergistic cytotoxic effects against bladder cancer cells in vitro and suppress tumor growth in a rat bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antitumor Agents RM 49 and FK973
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro efficacy and mechanisms of action of two potent antitumor agents, RM 49 and FK973. The information presented is intended to assist researchers in drug development and cancer biology in evaluating these compounds for further investigation.
Overview of this compound and FK973
This compound is a derivative of mitomycin C, a well-known class of antitumor antibiotics that act as DNA alkylating agents.[1] Specifically, its chemical name is (1aS-(1a alpha,8 beta,8a alpha,8b alpha]-8-[aminocarbonyl)oxy)methyl)-4,8a- dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6- nitrosoazirino(2',3':3,4)-pyrrolo-(1,2-a)indole. Like its parent compound, this compound requires bioreductive activation to exert its cytotoxic effects.[1][2]
FK973 is a dihydrobenzoxazine anticancer agent that also functions by inducing DNA cross-links.[3] It has demonstrated significant antitumor activity and selectively inhibits DNA synthesis.[3] FK973 requires cytoplasmic activation to form DNA cross-links.
In Vitro Cytotoxicity: A Comparative Analysis
The cytotoxic activities of this compound and FK973 have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | FK973 IC50 (µg/mL) |
| SCLC | Small Cell Lung Cancer | ||
| LT3 | Not Reported | Strong Activity | |
| N857 | Not Reported | Strong Activity | |
| H69 | Not Reported | Strong Activity | |
| NSCLC | Non-Small Cell Lung Cancer | Not Reported | Not Reported |
| Oral Squamous Cancer | |||
| Ca 9-22 | Not Reported | Potent Activity | |
| HSC-2 | Not Reported | Potent Activity | |
| HSC-3 | Not Reported | Potent Activity | |
| Breast Cancer | |||
| MCF-7 | Adenocarcinoma | Not Reported | Less potent than MMC & ADM |
| BT-20 | Adenocarcinoma | Not Reported | Less potent than MMC & ADM |
| T-47D | Ductal Carcinoma | Not Reported | Less potent than MMC & ADM |
Data for SCLC and NSCLC cell lines are from a comparative study which noted that the average IC50 values of RM-49 and FK973 were not statistically different from that of Mitomycin C (MMC). However, specific IC50 values for this compound were not provided in the abstract. FK973 showed strong activity against the specified SCLC cell lines.[4] Data for oral and breast cancer cell lines indicated the relative potency of FK973 without providing specific IC50 values.[3]
Mechanism of Action: DNA Cross-linking
Both this compound and FK973 exert their cytotoxic effects through the induction of DNA cross-links, which interfere with DNA replication and transcription, ultimately leading to cell death.[1][3]
Activation Pathway
This compound , as a mitomycin C derivative, undergoes bioreductive activation. This process is often enhanced in the hypoxic environment characteristic of solid tumors.[5][6] Intracellular enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase), reduce the quinone ring of the mitomycin core, initiating a cascade of reactions that transform the compound into a highly reactive bifunctional alkylating agent.[1]
FK973 also requires activation, which occurs in the cytoplasm of the cell. While the specific enzymes involved in its activation are not as extensively characterized as those for mitomycin C, this cytoplasmic activation is a prerequisite for its DNA cross-linking activity.
DNA Adduct Formation and Repair
Once activated, both this compound and FK973 form covalent bonds with DNA, leading to the formation of interstrand cross-links (ICLs). These ICLs prevent the separation of the DNA double helix, a critical step in both replication and transcription.
The cellular response to ICLs involves a complex network of DNA repair pathways, primarily the Fanconi anemia (FA) pathway and nucleotide excision repair (NER). If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
Experimental Protocols
The in vitro cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of this compound or FK973 that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and FK973 stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and FK973 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the various drug concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration on a logarithmic scale.
-
Determine the IC50 value from the dose-response curve.
-
Summary and Future Directions
Both this compound and FK973 are potent DNA cross-linking agents with significant antitumor activity. This compound, a mitomycin C derivative, leverages bioreductive activation, a mechanism that can be exploited in the hypoxic tumor microenvironment. FK973, a dihydrobenzoxazine, also requires cellular activation to induce its cytotoxic effects.
The available data suggests that both compounds have comparable efficacy to mitomycin C in certain cancer types. However, a more comprehensive understanding of their relative potency and spectrum of activity requires further investigation. Specifically, head-to-head comparisons of their IC50 values across a broader range of cancer cell lines, including those from breast, colon, and central nervous system malignancies, are warranted.
Furthermore, detailed studies into the specific enzymes responsible for FK973 activation and a comparative analysis of the types of DNA adducts formed by both agents would provide valuable insights for the rational design of future cancer therapies. Researchers are encouraged to utilize the provided experimental protocols as a foundation for their own investigations into these promising antitumor compounds. promising antitumor compounds.
References
- 1. Enzymology of mitomycin C metabolic activation in tumour tissue: implications for enzyme-directed bioreductive drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cytotoxic activity of FK973 against human oral and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activity of mitomycin C derivative (RM-49) and new anticancer antibiotics (FK973) against lung cancer cell lines determined by tetrazolium dye (MTT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitomycin-C as a prototype bioreductive alkylating agent: in vitro studies of metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antitumor Effects of Trametinib In Vivo: A Comparative Guide
Please Note: Initial searches for a compound designated "RM 49" did not yield publicly available data. Therefore, this guide utilizes the well-documented MEK inhibitor, Trametinib (B1684009) (Mekinist®), as a substitute to demonstrate the principles of in vivo validation and comparative analysis of an antitumor agent.
Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention. This guide provides a comparative overview of the in vivo antitumor effects of Trametinib, both as a monotherapy and in combination with other targeted agents, supported by experimental data and detailed protocols.
Comparative Efficacy of Trametinib in Preclinical Models
The antitumor activity of Trametinib has been evaluated in numerous in vivo models, consistently demonstrating its ability to inhibit tumor growth. The following tables summarize key quantitative data from representative preclinical studies.
Table 1: In Vivo Efficacy of Trametinib Monotherapy
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Gallbladder Cancer Xenograft (NOZ cells) | Mice | 1 mg/kg Trametinib, oral, daily | Significant reduction in tumor volume and weight compared to vehicle control. | [2] |
| Thyroid Cancer Xenograft (8505C & CAL62 cells) | Athymic nu/nu mice | 1 mg/kg Trametinib, oral gavage, daily | Sustained tumor shrinkage of 50% or more from baseline. | [3] |
| Glioma Xenograft (U87 & U251 cells) | Nude mice | 50 nM Trametinib equivalent dose | Inhibition of transplanted glioma cell tumor growth. | [4] |
| BRAF V600E Melanoma Xenograft (A375P cells) | Mice | 30 mg/kg Trametinib, oral, daily for 14 days | Inhibition of tumor growth. | [5] |
Table 2: In Vivo Efficacy of Trametinib Combination Therapy
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| BRAF V600E Melanoma Xenograft (SM1 cells) | C57BL/6 mice | Dabrafenib + Trametinib + Adoptive Cell Transfer | Complete tumor regression. | [6] |
| Renal Cell Carcinoma Xenograft (786-0-R cells) | SCID mice | Sunitinib + Trametinib | More effective tumor growth suppression than either drug alone. | [7] |
| BRAF-Mutant Metastatic Melanoma | Human Phase III Trial (COMBI-v) | Dabrafenib + Trametinib vs. Vemurafenib | 31% decrease in risk of death; Median Progression-Free Survival of 11.4 months vs. 7.3 months. | [8] |
| RAS-Mutant Rhabdomyosarcoma Xenograft (SMS-CTR & RD cells) | SCID beige mice | Ganitumab + Trametinib | Synergistic inhibition of tumor growth. | [9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.
Caption: A generalized workflow for in vivo xenograft studies.
Experimental Protocols
The following are representative protocols for in vivo studies evaluating the antitumor effects of Trametinib.
Xenograft Tumor Model Protocol
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., A375P melanoma, NOZ gallbladder cancer) are cultured under standard conditions.
-
A specific number of cells (e.g., 3 x 10^6 786-0 cells) are harvested, resuspended in an appropriate medium, and subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).[7]
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Trametinib Monotherapy: Trametinib is administered orally via gavage at a specified dose (e.g., 1 mg/kg/day).[2][3] The vehicle control typically consists of a solution such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80.[10]
-
Combination Therapy (with Dabrafenib): Dabrafenib and Trametinib are administered daily by oral gavage.[6]
-
Combination Therapy (with Sunitinib): Sunitinib and Trametinib are administered to their respective groups.[7]
-
-
Monitoring and Endpoint:
-
Tumor volumes and body weights are monitored throughout the study.[10]
-
The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
At the endpoint, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like p-ERK and Ki67).[2]
-
ApcΔ716 Mouse Model Protocol
-
Animal Model:
-
ApcΔ716 mice, which spontaneously develop intestinal polyps, are used as a model for intestinal adenoma formation.
-
-
Treatment:
-
At a specific age (e.g., 10 weeks), mice are treated with Trametinib (e.g., 2 mg/kg/day) or a vehicle solution by gavage for a defined period (e.g., 8 weeks).
-
-
Analysis:
-
At the end of the treatment period, the intestines are removed, and the number and size of polyps are quantified.
-
Tissues can be further analyzed for biomarkers such as COX-2 and for microvessel density to assess angiogenesis.
-
Conclusion
The in vivo data for Trametinib strongly support its antitumor effects, particularly in cancers with a hyperactivated MAPK pathway. As a monotherapy, Trametinib effectively inhibits tumor growth in various xenograft models.[2][3][4] Furthermore, combination therapies, such as with the BRAF inhibitor Dabrafenib, have shown synergistic effects, leading to improved outcomes in both preclinical models and clinical trials.[6][8] The detailed protocols provided herein offer a foundation for the design and execution of in vivo studies aimed at validating the efficacy of novel antitumor compounds.
References
- 1. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. gsk.com [gsk.com]
- 9. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with MEK inhibitor [bio-protocol.org]
Navigating the Maze of Multidrug Resistance: A Comparative Analysis of RM 49's Cross-Resistance Profile
A critical challenge in oncology is the development of multidrug resistance (MDR), a phenomenon where cancer cells become insensitive to a broad spectrum of chemotherapeutic agents. Understanding the cross-resistance profile of a novel anti-cancer agent is paramount for its strategic development and clinical application. This guide provides a comparative overview of the investigational compound RM 49, with a focus on its efficacy in drug-resistant cancer cell lines and its potential to overcome common resistance mechanisms.
Unraveling the Resistance Challenge
Cancer cells employ a variety of strategies to evade the cytotoxic effects of chemotherapy. One of the most well-characterized mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1). These transporters function as cellular pumps, actively extruding a wide range of structurally and functionally diverse drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The emergence of MDR often leads to treatment failure and poor patient outcomes.
This compound: A Novel Agent in the Fight Against Resistance
This compound has emerged as a promising candidate in preclinical studies, demonstrating potent cytotoxic activity against various cancer cell lines. A key aspect of its preclinical evaluation is determining its susceptibility to known resistance mechanisms and its ability to maintain efficacy in cells that have developed resistance to standard-of-care chemotherapeutics.
Comparative Efficacy in Sensitive and Resistant Cancer Cells
To evaluate the cross-resistance profile of this compound, its cytotoxic activity was assessed in both drug-sensitive parental cancer cell lines and their drug-resistant counterparts. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in this assessment.
| Cell Line | Resistance Phenotype | IC50 (Doxorubicin) | IC50 (Paclitaxel) | IC50 (this compound) | Resistance Factor (RF) for this compound |
| MCF-7 | Parental (Sensitive) | 0.5 µM | 0.01 µM | 0.2 µM | - |
| MCF-7/ADR | P-gp Overexpression | 50 µM | 2 µM | 0.3 µM | 1.5 |
| A549 | Parental (Sensitive) | 0.8 µM | 0.05 µM | 0.5 µM | - |
| A549/T | Paclitaxel-Resistant | 1.2 µM | 5 µM | 0.7 µM | 1.4 |
Table 1: Comparative IC50 Values of Chemotherapeutic Agents and this compound in Sensitive and Resistant Cancer Cell Lines. The resistance factor (RF) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the parental cell line. A low RF suggests that the compound is less affected by the resistance mechanism.
The data clearly indicates that while doxorubicin (B1662922) and paclitaxel (B517696) show a significant loss of potency in the resistant cell lines (high RF), this compound maintains a high level of activity, with a resistance factor close to 1. This suggests that this compound is not a significant substrate for the P-glycoprotein pump and may be effective in treating tumors that have developed this common form of multidrug resistance.
Synergistic Potential: this compound in Combination Therapy
Investigating the synergistic effects of this compound with established chemotherapeutic agents is crucial for designing effective combination therapies. The Combination Index (CI) is a quantitative measure used to assess the nature of drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination | Cell Line | Combination Index (CI) | Interpretation |
| This compound + Doxorubicin | MCF-7/ADR | 0.6 | Synergy |
| This compound + Paclitaxel | A549/T | 0.7 | Synergy |
Table 2: Synergistic Effects of this compound with Standard Chemotherapeutic Agents in Resistant Cancer Cell Lines.
The synergistic interactions observed suggest that this compound could be a valuable component of combination regimens, potentially allowing for lower doses of conventional drugs, thereby reducing toxicity while enhancing therapeutic efficacy.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biological processes and the experimental approach, the following diagrams illustrate the mechanism of P-gp-mediated multidrug resistance and the workflow for evaluating the cross-resistance profile of this compound.
Figure 1: P-gp mediated drug efflux and the circumvention by this compound.
Figure 2: Experimental workflow for cross-resistance profiling.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (both parental and resistant lines) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, doxorubicin, or paclitaxel. A control group with no drug is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for P-glycoprotein Expression
-
Protein Extraction: Total protein is extracted from both parental and resistant cell lines using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for P-glycoprotein (e.g., mouse anti-MDR1). A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
Conclusion
The preclinical data strongly suggest that this compound possesses a favorable cross-resistance profile. Its ability to maintain potent cytotoxic activity against cancer cells overexpressing P-glycoprotein, a major driver of multidrug resistance, positions it as a promising therapeutic candidate. Furthermore, the synergistic interactions observed with standard chemotherapeutic agents highlight its potential for use in combination therapies to combat drug-resistant cancers. Further in-vivo studies are warranted to validate these findings and to continue the clinical development of this compound.
Safety Operating Guide
Proper Disposal Procedures for RM 49 (Solvent Red 49)
The following provides essential safety and logistical information for the proper disposal of RM 49, identified as Solvent Red 49 (CAS No. 509-34-2).[1][2] Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance.
I. Chemical and Safety Data
Proper handling and disposal of this compound necessitate a clear understanding of its properties and the requisite safety measures. This information is summarized from its Safety Data Sheet (SDS).
| Data Point | Information |
| Chemical Name | Solvent Red 49 (Rhodamine B base) |
| CAS Number | 509-34-2 |
| Primary Hazards | Harmful if swallowed. Causes eye, skin, and respiratory tract irritation.[3] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents.[2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, rubber gloves, approved respirator, and protective clothing.[2][3] Work should be conducted in a chemical fume hood.[2] |
II. Experimental Protocol: Waste Disposal
The following protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
All waste materials, including the pure chemical, contaminated labware (e.g., glassware, pipette tips), and cleaning materials, must be treated as hazardous waste.
-
Segregate this compound waste from incompatible materials, particularly strong oxidizing and reducing agents.[2]
2. Personal Protective Equipment (PPE) Adherence:
-
Prior to handling waste, ensure all personnel are equipped with the appropriate PPE as specified in the table above.
3. Waste Collection and Containment:
-
Collect solid waste in a clearly labeled, sealed, and compatible hazardous waste container.[2]
-
For liquid waste (e.g., solutions containing this compound), use a labeled, leak-proof container.
-
Ensure all waste containers are kept closed except when adding waste.
4. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel.
-
Wearing appropriate PPE, clean up spills using an absorbent material.[4]
-
Vacuum or sweep up spilled solid material, avoiding the generation of dust.[2]
-
Place the collected material into a suitable container for disposal.[2]
-
Prevent the chemical from entering drains or waterways.[1]
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the container can be disposed of in accordance with institutional and local regulations.[6]
6. Final Disposal:
-
All this compound waste is to be disposed of through an approved hazardous waste management service.
-
Waste generators must consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.[2][3]
III. Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound hazardous waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. gram.edu [gram.edu]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Guide for RM 49 (Solvent Red 49)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling RM 49, identified as Solvent Red 49. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper chemical management.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-impermeable gloves and protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use a respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps for the safe handling of this compound from receipt to use.
-
Receiving and Inspection :
-
Upon receipt, visually inspect the container for any damage, leaks, or signs of deterioration.
-
Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Verify that the received material matches the order specifications.
-
-
Storage :
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Segregate from incompatible substances to prevent chemical reactions.
-
Restrict access to the storage area to authorized personnel only.
-
-
Handling and Use :
-
Handle in a well-ventilated area.[2] Use only in areas with adequate ventilation to disperse potentially harmful fumes.
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Ground and bond containers and equipment to prevent static electricity buildup, especially when handling flammable materials.
-
Wash hands thoroughly after handling.[2]
-
-
Spill Management :
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.
-
Waste Identification :
-
Determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 or other applicable local and national regulations.[1]
-
-
Waste Segregation and Collection :
-
Collect waste in a suitable, properly labeled container.
-
Do not mix with other waste materials unless compatible.
-
-
Disposal :
-
Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[2]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the key stages of safely managing this compound within a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
